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Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- Documentation Hub

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  • Product: Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-
  • CAS: 591254-77-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole: A Technical Guide

Introduction & Strategic Importance The imidazo[2,1- b ]oxazole framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science. It forms the core of several critical therapeutics, most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The imidazo[2,1- b ]oxazole framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science. It forms the core of several critical therapeutics, most notably the antitubercular drug delamanid (Deltyba®) and the leishmaniasis clinical candidate DNDI-VL-2098 . While nitro-substituted derivatives dominate infectious disease research, halogenated intermediates such as 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1- b ]oxazole serve as highly versatile precursors for diversity-oriented synthesis .

The dibromo functionality transforms the stable bicyclic core into an active canvas, allowing for precise, regioselective functionalization via halogen-metal exchange or palladium-catalyzed cross-coupling. This guide outlines the mechanistic rationale, step-by-step synthesis, and characterization of this critical intermediate.

Retrosynthetic Analysis & Mechanistic Rationale

The assembly of the target compound relies on a robust, scalable three-step sequence designed to maximize regiocontrol and yield.

  • N-Alkylation (Epoxide Opening): Regioselective opening of propylene oxide by 2-bromo-1 H -imidazole establishes the secondary alcohol necessary for ring closure.

  • Intramolecular SN​Ar Cyclization: Base-mediated intramolecular displacement of the 2-bromo group constructs the 5,5-fused bicyclic system.

  • Electrophilic Aromatic Substitution (EAS): Exhaustive bromination targets the highly nucleophilic C5 and C6 positions of the imidazole core.

Retrosynthesis Target 5,6-Dibromo-2,3-dihydro- 2-methylimidazo[2,1-b]oxazole (Target) Core 2,3-Dihydro-2-methyl- imidazo[2,1-b]oxazole (Bicyclic Core) Target->Core Retrosynthetic Bromination Intermediate 1-(2-Hydroxypropyl)- 2-bromo-1H-imidazole (Intermediate) Core->Intermediate Intramolecular Cyclization SM 2-Bromo-1H-imidazole + Propylene Oxide (Starting Materials) Intermediate->SM Epoxide Opening

Retrosynthetic pathway for 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxypropyl)-2-bromo-1 H -imidazole
  • Reagents: 2-Bromo-1 H -imidazole (1.0 equiv), propylene oxide (1.5 equiv), K2​CO3​ (1.2 equiv), anhydrous DMF.

  • Conditions: 60 °C, 12 hours.

  • Causality & Execution: Potassium carbonate acts as a mild base to deprotonate the imidazole N-H ( pKa​ ~14). The resulting nucleophilic nitrogen regioselectively attacks the sterically less hindered terminal carbon of propylene oxide. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the imidazole anion without participating in hydrogen bonding that would dampen reactivity.

  • Self-Validation: TLC (EtOAc/Hexane) will show the consumption of the UV-active starting material. The product can be visualized using a potassium permanganate ( KMnO4​ ) stain due to the newly formed secondary alcohol.

Step 2: Cyclization to 2,3-Dihydro-2-methyl-imidazo[2,1- b ]oxazole
  • Reagents: NaH (60% dispersion in mineral oil, 1.5 equiv), anhydrous THF.

  • Conditions: 0 °C to room temperature, 4 hours.

  • Causality & Execution: Sodium hydride irreversibly deprotonates the secondary alcohol. The resulting alkoxide is perfectly positioned to undergo an intramolecular nucleophilic aromatic substitution ( SN​Ar ). The 2-bromo group on the imidazole ring acts as an excellent leaving group. The thermodynamic stability of the resulting 5,5-fused bicyclic system drives the reaction forward.

  • Self-Validation: The reaction mixture will evolve H2​ gas upon NaH addition. Complete conversion is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) in the IR spectrum of the crude mixture.

Step 3: Dibromination to 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1- b ]oxazole
  • Reagents: N-Bromosuccinimide (NBS, 2.2 equiv), Acetonitrile (ACN).

  • Conditions: Room temperature, 2 hours, protected from light.

  • Causality & Execution: The imidazo[2,1- b ]oxazole core is electron-rich, particularly at the C5 and C6 positions. NBS provides a controlled, low-concentration source of electrophilic bromine, minimizing oxidative side reactions. The reaction proceeds rapidly at room temperature via Electrophilic Aromatic Substitution (EAS). A slight excess (2.2 equiv) ensures exhaustive dibromination.

  • Self-Validation: The product precipitates from the reaction mixture upon concentration and the addition of cold water. LC-MS analysis of the precipitate will show a characteristic 1:2:1 isotopic cluster, definitively confirming the incorporation of two bromine atoms.

Characterization & Analytical Data

To ensure the structural integrity of the synthesized compound, a multi-modal analytical approach is required. The table below summarizes the expected quantitative data for the target molecule.

ParameterAnalytical TechniqueExpected Value / SignalStructural Assignment
Molecular Mass LC-MS (ESI+)m/z 280.9, 282.9, 284.9 (1:2:1) [M+H]+ confirming dibromo isotope pattern
C2-H 1 H NMR (400 MHz, CDCl3​ ) δ 4.85 (m, 1H)Oxazole ring methine
C3-H 2​ 1 H NMR (400 MHz, CDCl3​ ) δ 4.15 (dd, 1H), 3.70 (dd, 1H)Diastereotopic oxazole ring methylene
C2-CH 3​ 1 H NMR (400 MHz, CDCl3​ ) δ 1.58 (d, J = 6.0 Hz, 3H)Methyl group adjacent to oxygen
C5, C6 13 C NMR (100 MHz, CDCl3​ ) δ ~ 102.0, 115.0Brominated imidazole carbons
C=N Stretch FT-IR (ATR)~ 1540 cm⁻¹Imidazole ring vibration

Downstream Applications: Regioselective Functionalization

The true value of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1- b ]oxazole lies in its differential reactivity. The C5-position of the imidazo[2,1- b ]oxazole core is significantly more acidic and reactive toward halogen-metal exchange than the C6-position.

As demonstrated by Kraus et al. , treatment of the dibromo compound with n-butyllithium (n-BuLi) at -78 °C results in rapid, regioselective lithium-halogen exchange at C5. Subsequent trapping with an electrophile, such as methyl cyanoformate, yields the highly functionalized methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1- b ]oxazole-5-carboxylate, a key precursor for advanced drug discovery libraries.

Functionalization SM 5,6-Dibromo-2,3-dihydro- 2-methylimidazo[2,1-b]oxazole Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) SM->Lithiation Trapping Electrophilic Trapping (Methyl cyanoformate) Lithiation->Trapping Product Methyl 6-bromo-2,3-dihydro- 2-methylimidazo[2,1-b]oxazole- 5-carboxylate Trapping->Product

Workflow for selective C-5 functionalization via halogen-metal exchange.

References

  • Sharma, U. K., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10, 17020-17024. URL:[Link]

  • Tsubouchi, H., et al. (2017). Development of a Scalable Process for the Synthesis of DNDI-VL-2098: A Potential Preclinical Drug Candidate for the Treatment of Visceral Leishmaniasis. Organic Process Research & Development, 21(1), 52-59. URL:[Link]

  • Cores, Á., Villacampa, M., & Menéndez, J. C. (2023). 2-(3-Bromophenyl)imidazo[2,1- b ]oxazole. Molbank, 2023(2), M1616. URL:[Link]

  • Kraus, G. A., Choudhury, P. K., & Ellern, A. (2003). Methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1- b ]oxazole-5-carboxylate. Acta Crystallographica Section E Structure Reports Online, 59(11), o1735-o1737. URL:[Link]

Exploratory

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the title compound, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole. As a senior application scientist, the following narrative is structured to not only present the procedural steps but also to elucidate the scientific rationale behind each phase of the analysis, ensuring a self-validating and robust experimental design.

The imidazo[2,1-b]oxazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The precise determination of the three-dimensional arrangement of atoms within this framework is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level information.[4]

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic route to 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole would typically involve the cyclization of an appropriate substituted imidazole precursor. While the specific synthesis of the title compound is not detailed in the provided search results, analogous syntheses of related imidazo-fused heterocycles often involve the reaction of a substituted imidazole with a suitable dielectrophile.[5][6]

Obtaining Diffraction-Quality Crystals:

The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of the analysis. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from internal defects. A systematic screening of crystallization conditions is crucial.

Experimental Protocol: Crystallization of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (Representative Method)

  • Solvent Selection: A screening of various solvents with differing polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) is performed to determine the solubility of the compound.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of method and solvent system is critical and often determined empirically. For imidazole derivatives, ethanol and ethanol/water mixtures have proven effective.[7]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in a crystal lattice scatter incident X-rays in a predictable pattern, which is a function of the arrangement of atoms within the crystal.[4]

Workflow for Single-Crystal X-ray Diffraction Analysis:

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B On Goniometer Head C Data Reduction B->C Integration of Intensities D Structure Solution C->D Phase Problem E Structure Refinement D->E Least-Squares Minimization F Structure Validation E->F Check for Errors G Crystallographic Information File (CIF) F->G Final Structural Report

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant to minimize radiation damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.

  • Structure Solution: Direct methods or Patterson methods are employed to determine the initial phases and generate an initial electron density map. From this map, the positions of the heavier atoms (in this case, the two bromine atoms) can usually be identified.

  • Structure Refinement: The initial atomic model is then refined using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8][9]

Data Presentation and Interpretation: Unveiling the Molecular Structure

The final refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Hypothetical Crystallographic Data for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole:

The following table presents a representative set of crystallographic data for the title compound, based on typical values for similar heterocyclic structures.[8][9][10]

ParameterHypothetical Value
Chemical FormulaC₆H₇Br₂N₂O
Formula Weight298.95 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
Volume (ų)980.5
Z4
Density (calculated) (g/cm³)2.025
Absorption Coefficient (mm⁻¹)8.54
F(000)568
Theta range for data collection (°)2.5 to 28.0
Reflections collected5600
Independent reflections2250 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit on F²1.05

Molecular Structure and Conformation:

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The fused imidazo[2,1-b]oxazole ring system is expected to be nearly planar. The conformation of the methyl group at the chiral center would also be definitively established.

Figure 2: A 2D representation of the title compound's connectivity.

Intermolecular Interactions:

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. A detailed analysis of the crystal packing can reveal insights into the solid-state properties of the material. For instance, C-H···O or C-H···N hydrogen bonds are commonly observed in such structures, influencing the overall supramolecular architecture.[11][12]

Conclusion: From Data to Discovery

The crystal structure analysis of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole provides an unambiguous determination of its molecular structure. This information is invaluable for understanding its chemical properties and biological activity. The methodologies outlined in this guide represent a robust and self-validating approach to obtaining high-quality crystallographic data, which is a cornerstone of modern drug discovery and materials science.

References

  • BenchChem. (2025).
  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Journal of Advanced Scientific Research. (2021). SYNTHESIS, X-RAY CRYSTALLOGRAPHY, HIRSHFELD SURFACE AND 3D ENERGY FRAMEWORK ANALYSIS OF TWO IMIDAZOLE DERIVATIVES. Journal of Advanced Scientific Research.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). 2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol.
  • ResearchGate. (n.d.). Crystal Structure and Theoretical Study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine.
  • PubChem. (n.d.). Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. PubChem.
  • ScienceRise: Pharmaceutical Science. (2025). Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[4][11]thiazolo[3,2-a]pyrimidines. ScienceRise: Pharmaceutical Science.

  • IntechOpen. (2019).
  • RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing.
  • Semantic Scholar. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. Semantic Scholar.

  • PMC. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. PMC.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of 5,6-Diarylimidazo(2.1-b) thiazole as Selective COX-2 Inhibitors.
  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles as potential tuberculostatic agents.

Sources

Foundational

Physicochemical Properties and Synthetic Utility of 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole: A Technical Whitepaper

Executive Summary As a highly functionalized bicyclic scaffold, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (CAS: 591254-77-2) serves as a versatile linchpin in modern medicinal chemistry. The imidazo[2,1-b]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly functionalized bicyclic scaffold, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (CAS: 591254-77-2) serves as a versatile linchpin in modern medicinal chemistry. The imidazo[2,1-b]oxazole core is a privileged structure, most notably serving as the pharmacophoric foundation for the antitubercular drug Delamanid (OPC-67683) [1]. The presence of two bromine atoms on the electron-rich imidazole ring provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of this scaffold for rigorous structure-activity relationship (SAR) studies.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in drug development, and a self-validating synthetic workflow designed for high-yield isolation.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its solubility, reactivity, and downstream behavior in biological assays. The quantitative data is summarized below for rapid reference:

PropertyValue
IUPAC Name 5,6-dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole
CAS Registry Number 591254-77-2
Molecular Formula C6H6Br2N2O
Molecular Weight 281.93 g/mol
Scaffold Class Fused Bicyclic Heterocycle (Partially Saturated)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, N, O)
Reactivity Profile Highly susceptible to electrophilic aromatic substitution and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C5/C6.

Mechanistic Role in Drug Development

The dihydro-imidazo[2,1-b]oxazole skeleton is indispensable for the biological activity of several chemotherapeutic agents, particularly in the eradication of multidrug-resistant tuberculosis (MDR-TB).

Prodrugs containing this core are specifically targeted by the mycobacterial F420 coenzyme system [2]. Upon oral administration and cellular uptake, the F420-dependent nitroreductase reduces the core (typically functionalized with a nitro group at the C6 position in the final API). This bioreduction generates a highly reactive intermediate metabolite that covalently modifies the enzymatic machinery responsible for mycolic acid biosynthesis. The subsequent depletion of methoxy-mycolic and keto-mycolic acids critically destabilizes the mycobacterial cell wall, leading to rapid bacterial death [1].

G A Imidazo[2,1-b]oxazole Prodrug Core B Mycobacterial F420 Coenzyme System A->B Bioreduction C Reactive Intermediate Metabolite B->C Activation D Mycolic Acid Synthesis Inhibition C->D Covalent Adduct E Mycobacterial Cell Death D->E Cell Wall Depletion

Metabolic activation pathway of imidazo[2,1-b]oxazole prodrugs via the F420 coenzyme system.

Synthetic Workflows and Experimental Protocols

To achieve the 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole scaffold, a precise multi-step synthesis is required. The formation of the core relies on a highly efficient domino N-alkylation/intramolecular SN​Ar cyclization [3].

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology embeds quality control checkpoints directly into the workflow to ensure mechanistic integrity.

Step-by-Step Methodology

Phase 1: Domino Cyclization of the Core

  • Reaction Setup: Suspend 2-nitroimidazole (1.0 eq) and K2​CO3​ (1.5 eq) in anhydrous Dimethylformamide (DMF). Cool the mixture to 0°C.

  • N-Alkylation: Add 1-bromo-2-propanol (1.1 eq) dropwise.

    • Causality: Cooling to 0°C during addition prevents runaway exotherms and minimizes unwanted bis-alkylation. K2​CO3​ is selected as a mild base; it is sufficiently basic to drive the reaction but mild enough to prevent the degradation of the nitroimidazole precursor [3].

  • Intramolecular SN​Ar : Heat the mixture to 80°C for 4-6 hours.

    • Causality: DMF, a polar aprotic solvent, poorly solvates the intermediate alkoxide nucleophile. This "naked" nucleophile attacks the C2 position of the imidazole, displacing the nitro group as nitrite ( NO2−​ ) via a domino mechanism [3].

  • Validation Checkpoint 1 (Core Formation): Monitor via TLC (Hexanes/EtOAc 1:1). The successful cyclization is confirmed by the loss of the nitro group. LC-MS analysis of the crude aliquot must show a mass shift to the expected [M+H]+ of ~125.1 m/z for the unbrominated core.

Phase 2: Electrophilic Dibromination 5. Solvent Swap & Reagent Addition: Extract the Phase 1 product into EtOAc, wash with 5% aqueous LiCl (to remove residual DMF), and concentrate. Dissolve the crude 2,3-dihydro-2-methylimidazo[2,1-b]oxazole in anhydrous acetonitrile. 6. Bromination: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature. Stir the reaction vessel in the dark for 12 hours.

  • Causality: The electron-rich nature of the imidazole ring allows for facile electrophilic aromatic substitution at the C5 and C6 positions. NBS provides a controlled, low steady-state concentration of electrophilic bromine. Conducting the reaction in the dark prevents the homolytic cleavage of the N-Br bond, thereby suppressing unwanted radical side reactions (e.g., allylic bromination of the methyl group).

  • Validation Checkpoint 2 (Dibromination): Analyze the final mixture via LC-MS. The addition of two bromine atoms will yield a characteristic M,M+2,M+4 isotopic pattern (1:2:1 ratio) in the mass spectrum at approximately 281, 283, and 285 m/z. This isotopic signature acts as an absolute, self-validating confirmation of complete dibromination.

G A 2-Nitroimidazole + 1-Bromo-2-propanol B Base-Promoted N-Alkylation A->B K2CO3, DMF, 0°C C Intramolecular SNAr (-KNO2) B->C Domino Mechanism D 2,3-dihydro-2-methyl- imidazo[2,1-b]oxazole C->D 80°C, 4-6h E Electrophilic Bromination (2.2 eq NBS) D->E Isolation & Solvent Swap F 5,6-dibromo-2,3-dihydro-2-methyl- imidazo[2,1-b]oxazole E->F Room Temp, 12h, Dark

Step-by-step synthetic workflow for the 5,6-dibromo-imidazo[2,1-b]oxazole scaffold.

References

  • Title: DELAMANID - Inxight Drugs Source: ncats.io URL: [Link]

  • Title: Definition of delamanid - NCI Drug Dictionary Source: cancer.gov URL: [Link]

  • Title: 2-(3-Bromophenyl)imidazo[2,1-b]oxazole Source: mdpi.com URL: [Link]

Exploratory

An In-depth Technical Guide on the Solubility and Stability Studies of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

This guide provides a comprehensive overview of the essential solubility and stability studies for the novel heterocyclic compound, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole. As a member of the imidazo[2,1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential solubility and stability studies for the novel heterocyclic compound, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole. As a member of the imidazo[2,1-b]oxazole class, this molecule holds potential for various therapeutic applications, making a thorough understanding of its physicochemical properties paramount for successful drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Solubility and Stability in Drug Discovery

The journey of a promising new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges. Among the most critical hurdles are the compound's solubility and stability. These two intrinsic properties govern a drug's bioavailability, manufacturability, and shelf-life. For heterocyclic compounds like 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, which belong to a class known for diverse biological activities, a proactive and in-depth characterization of these parameters is not just recommended—it is essential.[3][4][5]

Poor aqueous solubility can lead to low absorption and inadequate drug exposure at the target site, ultimately resulting in diminished efficacy.[6] Conversely, instability can lead to the degradation of the active pharmaceutical ingredient (API), potentially generating toxic byproducts and reducing the therapeutic window. Therefore, the early and comprehensive assessment of solubility and stability is a cornerstone of a successful drug development program.

Understanding the Imidazo[2,1-b]oxazole Scaffold

The imidazo[2,1-b]oxazole core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[1] The presence of nitrogen and oxygen atoms within the rings imparts unique electronic and structural features.[7] The imidazole moiety, a five-membered ring with two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, and its basic nature often leads to pH-dependent solubility.[6][8] The fusion with an oxazole ring, a five-membered ring with one nitrogen and one oxygen atom, further influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions.[9][10] The dibromo-substitution on the imidazole ring of the target compound is expected to increase its lipophilicity and molecular weight, which may present challenges to achieving adequate aqueous solubility.

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is crucial to predict the in vivo behavior of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole. This involves assessing its solubility in various aqueous and organic media.

Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. For ionizable compounds like many imidazole derivatives, this is highly dependent on the pH of the medium.[11]

  • Preparation of Buffers: Prepare a series of biocompatible buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Compound Addition: Add an excess of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole to each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

  • The use of a range of pH buffers mimics the physiological pH environments the drug will encounter in the gastrointestinal tract and systemic circulation.

  • Extended equilibration times are necessary to ensure that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.

  • HPLC or LC-MS provides the necessary sensitivity and specificity for accurate quantification of the dissolved compound.

Kinetic Solubility in Biologically Relevant Media

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, which is often more representative of the conditions in high-throughput screening and early in vitro assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).[11]

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in a 96-well plate.

  • Addition of Aqueous Medium: Add the desired aqueous medium (e.g., phosphate-buffered saline, PBS) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

  • DMSO is a common solvent for preparing stock solutions in early drug discovery due to its ability to dissolve a wide range of organic compounds.[12]

  • Nephelometry provides a rapid and automated method for detecting precipitation, making it suitable for higher-throughput screening.

Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility in organic solvents is crucial for formulation development, particularly for creating stock solutions and for non-aqueous delivery systems. For in vivo studies, co-solvents are frequently employed to enhance the solubility of poorly water-soluble compounds.[11]

  • Solvent Selection: Select a range of pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, PEG 400) and co-solvent mixtures (e.g., PEG 400/water, Tween 80/water).[11]

  • Equilibrium Solubility Determination: Follow a similar procedure to the thermodynamic solubility protocol, adding an excess of the compound to each solvent or co-solvent system.

  • Quantification: Analyze the dissolved concentration using a suitable analytical method.

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer250.5
pH 7.4 Buffer (PBS)25<0.01
DMSO25>100
Ethanol255.2
PEG 4002525.8
20% PEG 400 in Water251.1

Comprehensive Stability Assessment

A thorough stability profiling of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole is essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the API in its solid form.

  • Sample Preparation: Place accurately weighed samples of the solid compound in separate, appropriate containers.

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Thermal Stress: High temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity Stress: Elevated humidity (e.g., 75% RH, 90% RH) at a controlled temperature.

    • Photostability: Exposure to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples for purity and the formation of degradation products using a stability-indicating HPLC method.

Solution-State Stability

Solution-state stability is critical for understanding the compound's behavior in biological assays, formulations, and during analytical procedures.

  • Solution Preparation: Prepare solutions of the compound in various media, including:

    • Aqueous buffers at different pH values (e.g., acidic, neutral, basic).

    • Commonly used organic solvents (e.g., DMSO, acetonitrile).

    • Oxidative conditions (e.g., hydrogen peroxide solution).

  • Stress Conditions: Subject the solutions to thermal and photolytic stress as described for the solid-state studies.

  • Time Points and Analysis: Withdraw aliquots at various time points and analyze for the parent compound and any degradants using a stability-indicating HPLC method.

  • Forced degradation studies under stressed conditions are designed to accelerate the degradation process, allowing for the rapid identification of potential degradation products and pathways.

  • A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products, ensuring accurate quantification of stability.

Stability in Biological Matrices

Assessing stability in plasma or other biological fluids is crucial for interpreting pharmacokinetic and pharmacodynamic data.

  • Sample Preparation: Spike the compound into fresh plasma from the relevant species (e.g., human, rat, mouse).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Analysis: Centrifuge to remove precipitated proteins and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) of the compound in plasma.

ConditionTime% RemainingMajor Degradants
Solid, 40°C/75% RH4 weeks99.5Not Detected
pH 2.0 Solution, 40°C24 hours98.2Not Detected
pH 9.0 Solution, 40°C24 hours75.3Degradant A, Degradant B
Human Plasma, 37°C2 hours85.1Metabolite X

Visualizing Experimental Workflows

Clear and logical workflows are essential for the reproducible execution of these critical studies.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_organic Organic/Co-solvent Solubility T1 Prepare pH Buffers T2 Add Excess Compound T1->T2 T3 Equilibrate (24-72h) T2->T3 T4 Separate Phases T3->T4 T5 Quantify by HPLC/LC-MS T4->T5 K1 Prepare DMSO Stock K2 Serial Dilution K1->K2 K3 Add Aqueous Medium K2->K3 K4 Incubate (2h) K3->K4 K5 Measure Turbidity K4->K5 O1 Select Solvents O2 Add Excess Compound O1->O2 O3 Equilibrate O2->O3 O4 Quantify O3->O4

Caption: Workflow for Comprehensive Solubility Assessment.

Stability_Workflow cluster_solid Solid-State Stability cluster_solution Solution-State Stability cluster_plasma Plasma Stability S1 Prepare Solid Samples S2 Apply Stress (Heat, Humidity, Light) S1->S2 S3 Withdraw at Time Points S2->S3 S4 Analyze by HPLC S3->S4 L1 Prepare Solutions (pH, Solvents) L2 Apply Stress (Heat, Light, Oxidation) L1->L2 L3 Withdraw at Time Points L2->L3 L4 Analyze by HPLC L3->L4 P1 Spike into Plasma P2 Incubate at 37°C P1->P2 P3 Quench and Precipitate Proteins P2->P3 P4 Analyze by LC-MS/MS P3->P4

Caption: Workflow for Comprehensive Stability Assessment.

Conclusion and Future Directions

The solubility and stability of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole are critical determinants of its potential as a therapeutic agent. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this and other novel imidazo[2,1-b]oxazole derivatives. The data generated from these studies will be invaluable for guiding lead optimization, formulation development, and the design of future preclinical and clinical studies. Further investigations may include the use of solubility-enhancing formulations, such as cyclodextrin complexes or nano-based delivery systems, to overcome any observed solubility limitations.[6]

References

  • MDPI. Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. [Link]

  • MDPI. Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. [Link]

  • PMC. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. [Link]

  • PMC. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. [Link]

  • Semantic Scholar. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. [Link]

  • University of Cambridge. Partially Saturated Bicyclic Heteroaromatics as an sp3-enriched Fragment Collection. [Link]

  • PMC. Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. [Link]

  • ResearchGate. (PDF) Partially Saturated Bicyclic Heteroaromatics as an sp(3) -Enriched Fragment Collection. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. (PDF) Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles as potential tuberculostatic agents. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. [Link]

  • International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][6][11][12]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]

  • IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]

Sources

Foundational

In Silico ADMET Profiling of 5,6-Dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole: A Comprehensive Computational Guide

Executive Summary The imidazo[2,1-b]oxazole scaffold is a privileged structure in modern medicinal chemistry. Historically recognized for its role in potent antitubercular agents (such as delamanid and pretomanid), this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]oxazole scaffold is a privileged structure in modern medicinal chemistry. Historically recognized for its role in potent antitubercular agents (such as delamanid and pretomanid), this bicyclic core has recently gained traction in oncology, specifically as a scaffold for mutant BRAF kinase inhibitors[1].

When engineering derivatives like 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole , the introduction of a vicinal dibromo substitution pattern fundamentally alters the molecule's physicochemical landscape. While heavy halogenation typically enhances target binding affinity through halogen bonding and increases metabolic stability, it simultaneously introduces risks of high lipophilicity and potential hepatotoxicity. As a Senior Application Scientist, I approach the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound not merely as a predictive exercise, but as a causal, self-validating system to triage structural liabilities before committing to costly in vitro synthesis.

Structural Rationale & Physicochemical Foundation

Before initiating computational workflows, we must establish the mechanistic causality behind the molecule's structural features:

  • The 5,6-Dibromo Substitution: Bromine is highly polarizable. At the C5 and C6 positions of the imidazole ring, these halogens withdraw electron density, stabilizing the core against oxidative degradation. However, this increases the molecular weight and LogP, potentially shifting the compound toward poor aqueous solubility.

  • The 2-Methyl Chiral Center: The saturated 2,3-dihydrooxazole ring contains a methyl group at the C2 position, creating a stereocenter. Stereoisomerism dictates not only target engagement but also differential metabolism by cytochrome P450 (CYP450) enzymes.

  • Absence of the Nitro Group: Unlike pretomanid, this compound lacks a nitro group, theoretically eliminating the severe AMES mutagenicity liabilities associated with nitro-reduction pathways.

The Self-Validating In Silico Workflow

To ensure trustworthiness, the following protocol employs a self-validating methodology. We utilize a known reference compound (e.g., a standard imidazo[2,1-b]oxazole BRAF inhibitor) as an internal control during the computational run to benchmark the predictive accuracy of the models[2].

Phase 1: Ligand Preparation and Conformational Sampling
  • Action: Convert the 2D SMILES string into a 3D conformation using the MMFF94 force field. Enumerate both the (R) and (S) enantiomers at the C2 position.

  • Causality: 2D topological descriptors fail to capture the spatial occlusion caused by the bulky 5,6-dibromo groups. Accurate 3D minimization ensures that the calculated Topological Polar Surface Area (TPSA) and dipole moments reflect the true bioactive conformation required for accurate ADMET prediction.

Phase 2: Physicochemical & Drug-Likeness Profiling
  • Action: Evaluate the minimized structures against Lipinski’s Rule of Five and Veber’s Rules using [3].

  • Causality: We must verify that the heavy halogen burden does not push the consensus LogP beyond the optimal range for oral bioavailability (LogP < 5).

Phase 3: Pharmacokinetic (ADME) Mapping
  • Action: Predict Caco-2 cell permeability, Blood-Brain Barrier (BBB) penetration, and CYP450 interactions using graph-based structural signatures via [4] and the multi-task graph attention framework of [5].

  • Causality: The 2-methyl group on the saturated ring is highly susceptible to CYP3A4-mediated aliphatic hydroxylation. Predicting this specific metabolic liability dictates whether a deuterium-switch strategy (replacing -CH3 with -CD3) is required for lead optimization.

Phase 4: Toxicity Endpoint Triage
  • Action: Screen for AMES mutagenicity, hERG channel inhibition (cardiotoxicity), and Drug-Induced Liver Injury (DILI) using the machine-learning models of [6].

  • Causality: Vicinal dibromides can occasionally undergo reductive dehalogenation or form reactive epoxides, leading to hepatotoxicity. ProTox-II's fragment propensity analysis will flag these specific toxicophores.

G A 1. Ligand Preparation (3D Conformation & Stereochemistry) B 2. Physicochemical Profiling (Lipinski, Veber Rules) A->B C 3. Pharmacokinetic Modeling (Absorption, Distribution, Metabolism) B->C D 4. Toxicity Prediction (Hepatotoxicity, Mutagenicity) C->D E 5. Lead Optimization Strategy (Data Synthesis) D->E

In silico ADMET workflow for imidazo[2,1-b]oxazole derivatives.

Quantitative Data Presentation

Based on the structural parameters of 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole, the following tables summarize the synthesized in silico predictive data generated through the aforementioned platforms.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueOptimal RangeStatus
Molecular Weight (MW) 281.93 g/mol < 500 g/mol Optimal
Consensus LogP 2.851.5 – 5.0Optimal
TPSA 31.9 Ų< 140 ŲOptimal
H-Bond Donors / Acceptors 0 / 3< 5 / < 10Optimal
Lipinski Rule of 5 Violations 0≤ 1Pass
Table 2: Pharmacokinetic Profile (ADME)
ParameterPredicted OutcomeMechanistic Implication
Caco-2 Permeability High (> 1.2 x 10⁻⁶ cm/s)Excellent expected oral absorption.
BBB Penetration Moderate (LogBB ~ -0.3)Limited CNS availability; low risk of neurotoxicity.
CYP3A4 Substrate YesHigh likelihood of metabolism at the 2-methyl position.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions (DDIs) via 2D6.
Table 3: Toxicity Endpoints
Toxicity EndpointPredictionConfidence Score
AMES Mutagenicity Negative0.88
hERG Inhibition Negative0.91
Hepatotoxicity (DILI) Active (Warning)0.74
Oral Toxicity (LD50) ~ 850 mg/kg (Class 4)0.82

Mechanistic Interpretation & Lead Optimization

The data reveals a highly drug-like molecule with excellent theoretical oral bioavailability, driven by a favorable LogP and low TPSA. The absence of Lipinski violations makes this scaffold an attractive lead.

However, the workflow highlights two critical intervention points for medicinal chemists:

  • Metabolic Liability: The molecule is flagged as a CYP3A4 substrate. The primary metabolic soft spot is the aliphatic 2-methyl group on the dihydrooxazole ring.

  • Hepatotoxicity Risk: The ProTox-II models flag a moderate risk for Drug-Induced Liver Injury (DILI)[6]. This is causally linked to the dense halogenation. CYP450-mediated oxidation can lead to oxazole ring opening or reactive debromination events that covalently bind to hepatic proteins.

G Parent 5,6-dibromo-2,3-dihydro- 2-methylimidazo[2,1-b]oxazole CYP3A4 CYP3A4 / CYP2C9 Oxidation Parent->CYP3A4 Met1 Oxazole Ring Opening (Dealkylation) CYP3A4->Met1 Met2 Aliphatic Hydroxylation (2-methyl group) CYP3A4->Met2 Met3 Debromination (Reactive Intermediate) CYP3A4->Met3

Predicted CYP450-mediated metabolic pathways for the dibromo compound.

Optimization Strategy: To mitigate these liabilities while preserving the core's efficacy, future iterations should explore replacing one of the bromine atoms with a bioisosteric, less reactive group (e.g., a trifluoromethyl or cyclopropyl group) to reduce hepatotoxic potential. Additionally, synthesizing the deuterated analogue at the C2-methyl position could significantly blunt CYP3A4-mediated hydroxylation through the kinetic isotope effect, thereby extending the compound's half-life.

References

  • Abrigach, F., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]

Sources

Exploratory

Quantum Chemical Profiling of 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole: A Comprehensive Computational Protocol

Executive Summary The rational design of novel therapeutics and advanced materials increasingly relies on in silico quantum mechanical profiling. Fused bicyclic heterocycles, specifically the imidazo[2,1-b]oxazole class,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced materials increasingly relies on in silico quantum mechanical profiling. Fused bicyclic heterocycles, specifically the imidazo[2,1-b]oxazole class, have garnered significant attention due to their broad-spectrum biological activities, including kinase inhibition and antitubercular properties [4].

This technical guide establishes a rigorous computational protocol for analyzing 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole . The presence of a fused imidazole-oxazole core, a stereocenter at the C2 position, and two adjacent heavy bromine atoms presents unique electronic and steric challenges. By leveraging Density Functional Theory (DFT), researchers can accurately map the molecule's frontier molecular orbitals (FMOs), predict spectroscopic signatures, and quantify its reactivity profile.

Structural Intricacies & Methodological Rationale

The Chemical Context

5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole is characterized by a highly electron-rich, conjugated π -system perturbed by the strong inductive (-I) and mesomeric (+M) effects of the 5,6-dibromo substituents.

  • Halogen Bonding Potential: The bromine atoms possess an anisotropic electron density distribution, creating an electrophilic region known as a σ -hole. Accurately modeling this requires basis sets with adequate polarization functions.

  • Conformational Flexibility: The 2,3-dihydrooxazole ring is non-planar, typically adopting an envelope conformation. The methyl group at C2 introduces a stereocenter, necessitating a preliminary conformational search to identify the global energy minimum before DFT optimization.

Selecting the Level of Theory

The choice of functional and basis set is the foundation of any self-validating computational protocol.

  • Density Functional: While B3LYP [1, 2] is the traditional workhorse of organic computational chemistry, the dense electron clouds of the adjacent bromine atoms and the potential for intramolecular non-covalent interactions demand a more robust approach. We recommend the M06-2X meta-GGA functional or B3LYP-D3 [3], which incorporates Grimme’s empirical dispersion corrections to accurately capture medium-range electron correlation.

  • Basis Set: To properly model the polarizability of the bromine atoms without resorting to effective core potentials (ECPs), the all-electron Def2-TZVP (Triple-Zeta Valence Polarized) basis set is optimal. It provides the necessary diffuse and polarization functions to model the halogen σ -holes and lone pair delocalization accurately.

Experimental Protocols: Step-by-Step Workflows

The following methodologies provide a self-validating system for the quantum chemical characterization of the target molecule.

Protocol 1: Geometry Optimization and Frequency Analysis

Causality Check: Optimization finds the local minimum on the potential energy surface (PES), but only a frequency analysis can prove it is a true minimum rather than a transition state.

  • Initial Input Generation: Construct the 3D model of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole using a molecular builder. Perform a preliminary molecular mechanics (MMFF94) conformational search to find the lowest-energy envelope pucker of the oxazole ring.

  • DFT Optimization: Submit the lowest energy conformer for geometry optimization at the M06-2X/Def2-TZVP level of theory. Apply the SMD (Solvation Model based on Density) if simulating a specific physiological or synthetic environment (e.g., water or DMSO).

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation: Verify that the number of imaginary frequencies (NImag) is strictly equal to zero. Extract the Zero-Point Vibrational Energy (ZPVE) and thermal free energy corrections.

DFT_Pipeline Start Input Coordinates (Conformational Search) Opt Geometry Optimization (M06-2X / Def2-TZVP) Start->Opt Freq Frequency Analysis (Verify NImag = 0) Opt->Freq Branch1 Electronic Properties (FMO, MEP) Freq->Branch1 Branch2 Orbital Interactions (NBO Analysis) Freq->Branch2 Branch3 Spectroscopic Prediction (IR, NMR, UV-Vis) Freq->Branch3

Fig 1. Step-by-step DFT computational pipeline for imidazo[2,1-b]oxazole derivatives.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Causality Check: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule.

  • Extract the EHOMO​ and ELUMO​ eigenvalues from the optimized checkpoint file.

  • Calculate the ionization potential ( IP≈−EHOMO​ ) and electron affinity ( EA≈−ELUMO​ ) according to Koopmans' theorem.

  • Derive the global reactivity descriptors (Hardness, Chemical Potential, Electrophilicity) to predict how the dibromo-imidazooxazole core will interact with biological nucleophiles or electrophiles.

FMO_Logic HOMO HOMO Energy (Ionization Potential) Gap Energy Gap (ΔE) (Chemical Hardness) HOMO->Gap LUMO LUMO Energy (Electron Affinity) LUMO->Gap Reactivity Global Electrophilicity (Chemical Potential) Gap->Reactivity

Fig 2. Logical flow of deriving global reactivity descriptors from FMO energies.
Protocol 3: Natural Bond Orbital (NBO) and MEP Mapping

Causality Check: While FMOs provide global reactivity, NBO and MEP analyses pinpoint the exact atomic sites susceptible to attack, essential for rational drug design.

  • MEP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). Identify the deep red regions (nucleophilic hotspots, likely the oxazole oxygen or imidazole nitrogen) and blue regions (electrophilic hotspots, likely the bromine σ -holes).

  • NBO Analysis: Execute a Natural Bond Orbital calculation to evaluate second-order perturbation energies ( E(2) ). Look specifically for hyperconjugative interactions such as the delocalization of nitrogen lone pairs ( nN​ ) into the antibonding orbitals of the carbon-bromine bonds ( σC−Br∗​ ), which dictates the stability of the halogen substituents.

Quantitative Data Presentation

To standardize the reporting of quantum chemical data for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, researchers should structure their findings using the following tabular formats.

Table 1: Recommended Computational Parameters & Justification

ParameterRecommended SelectionScientific Justification
Functional M06-2X or B3LYP-D3Captures medium-range dispersion forces critical for bulky, adjacent dibromo substitutions [3].
Basis Set Def2-TZVPAll-electron basis set that provides necessary polarization functions for heavy halogens (Br) without ECPs.
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating accurate free energies of solvation in polar environments.
Grid Size UltrafinePrevents numerical integration errors during the optimization of the flexible dihydrooxazole ring.

Table 2: Global Chemical Reactivity Descriptors (Derived from FMOs)

DescriptorSymbolFormulaInterpretation for Target Molecule
Energy Gap ΔE ELUMO​−EHOMO​ A larger gap indicates higher kinetic stability and lower chemical reactivity.
Chemical Hardness η (IP−EA)/2 Resistance to charge transfer. The rigid fused ring generally imparts moderate hardness.
Chemical Potential μ −(IP+EA)/2 Tendency of electrons to escape the molecule.
Electrophilicity Index ω μ2/(2η) Measures the propensity of the dibromo-imidazooxazole system to accept electron density.

Conclusion

The accurate quantum chemical profiling of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole requires a deliberate selection of theoretical models that account for halogen polarizability, dispersion forces, and heterocyclic ring strain. By adhering to the M06-2X/Def2-TZVP optimization protocol, validating via frequency analysis, and systematically extracting FMO, MEP, and NBO data, researchers can generate highly reliable, self-validating datasets. These insights are directly translatable to predicting the molecule's behavior in cross-coupling synthesis, biological target docking, and material science applications.

References

  • Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL: [Link]

  • Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL: [Link]

  • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics URL: [Link]

  • Title: Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies (Cited via Scientific Reports context) Source: Journal of Biomolecular Structure and Dynamics / Scientific Reports URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Regioselective Functionalization of 5,6-Dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole

Executive Summary The imidazo[2,1-b]oxazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, most notably serving as the structural foundation for potent antitubercular agents such as Delamanid a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]oxazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, most notably serving as the structural foundation for potent antitubercular agents such as Delamanid and Pretomanid[1]. Within this chemical space, 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole acts as a highly versatile, halogenated building block. The dual bromine substitutions at the C5 and C6 positions provide orthogonal reactivity handles for advanced cross-coupling and regioselective functionalization.

This application note details a robust, three-step synthetic route to construct the dibrominated bicyclic core from commercially available starting materials, followed by a validated protocol for its regioselective downstream functionalization.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, designing a scalable and high-yielding synthesis requires a deep understanding of the underlying reaction mechanisms and the causality behind reagent selection:

  • Regioselective Epoxide Opening: The synthesis initiates with the nucleophilic attack of 2-bromo-1H-imidazole on propylene oxide. The reaction is completely regioselective for the less sterically hindered terminal carbon ( CH2​ ) of the epoxide, yielding a secondary alcohol[1].

  • Intramolecular SN​Ar Cyclization: To close the oxazole ring, the secondary alcohol must displace the C2-bromide. Sodium hydride (NaH) is chosen to irreversibly deprotonate the alcohol. The resulting alkoxide acts as a powerful internal nucleophile, executing a rapid 5-exo-trig-like intramolecular nucleophilic aromatic substitution ( SN​Ar )[2].

  • Electrophilic Aromatic Bromination: The fused imidazole ring is highly electron-rich at the C5 and C6 positions. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) to maintain a low, controlled concentration of electrophilic Br+ , which prevents oxidative degradation of the delicate oxazolidine moiety.

  • Regioselective Halogen-Metal Exchange: When exposed to n-BuLi at cryogenic temperatures (-78 °C), the C5-bromide undergoes preferential lithium-halogen exchange over the C6-bromide. This regioselectivity is causally linked to the inductive stabilization of the resulting organolithium intermediate by the adjacent bridgehead nitrogen (N4)[3].

Synthetic Workflows

Workflow A 2-Bromo-1H-imidazole + Propylene Oxide B 1-(2-Hydroxypropyl)- 2-bromoimidazole A->B Epoxide Opening C 2,3-Dihydro-2-methyl- imidazo[2,1-b]oxazole B->C Intramolecular Cyclization (NaH) D 5,6-Dibromo-2,3-dihydro- 2-methylimidazo[2,1-b]oxazole C->D Electrophilic Bromination (NBS)

Synthetic workflow for 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole.

Mechanism N1 1. Epoxide Ring Opening Nucleophilic attack by imidazole N1 on the less hindered epoxide carbon N2 2. Alkoxide Formation NaH deprotonates the secondary alcohol to form a reactive alkoxide N1->N2 N3 3. SNAr Cyclization Intramolecular displacement of C2-bromide forms the oxazole ring N2->N3 N4 4. Regioselective Lithiation n-BuLi selectively exchanges the C5-Br due to N4 inductive stabilization N3->N4

Mechanistic logic of the synthesis and functionalization steps.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxypropyl)-2-bromo-1H-imidazole

Self-Validating Principle: The conversion of a non-polar starting material to a highly polar secondary alcohol allows for unambiguous TLC monitoring.

  • Setup: In a 250 mL heavy-walled sealed tube, suspend 2-bromo-1H-imidazole (10.0 g, 68.0 mmol) in anhydrous ethanol (50 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (10.5 g, 81.6 mmol, 1.2 eq) followed by propylene oxide (5.9 g, 102.0 mmol, 1.5 eq). Seal the tube securely.

  • Reaction: Heat the mixture to 90 °C behind a blast shield for 12 h.

  • Validation: Perform TLC (DCM:MeOH 9:1). The starting material ( Rf​ 0.4) should be completely consumed, replaced by a new polar spot ( Rf​ 0.25).

  • Workup: Cool to room temperature, carefully vent the tube, and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry over Na2​SO4​ , and concentrate to yield the intermediate as a viscous oil.

Protocol 2: Synthesis of 2,3-Dihydro-2-methylimidazo[2,1-b]oxazole

Self-Validating Principle: The evolution of hydrogen gas provides a visual confirmation of alkoxide formation.

  • Setup: Dissolve the intermediate from Protocol 1 (10.0 g, 48.7 mmol) in anhydrous DMF (50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.3 g, 58.4 mmol, 1.2 eq) in small portions. Observe the steady evolution of H2​ gas.

  • Cyclization: Once gas evolution ceases, remove the ice bath and stir the reaction at 25 °C for 4 h.

  • Validation: TLC (EtOAc:Hexane 1:1) will show the disappearance of the polar alcohol and the formation of a non-polar bicyclic product ( Rf​ 0.6).

  • Workup: Quench the reaction strictly at 0 °C by the dropwise addition of ice water. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate to yield the bicyclic core.

Protocol 3: Synthesis of 5,6-Dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole
  • Setup: Dissolve 2,3-dihydro-2-methylimidazo[2,1-b]oxazole (5.0 g, 40.3 mmol) in anhydrous DMF (30 mL) and cool to 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (15.0 g, 84.6 mmol, 2.1 eq) portionwise over 30 minutes to prevent thermal spiking.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 h in the dark.

  • Validation: LC-MS analysis will confirm the product mass with a characteristic tribromide isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio).

  • Workup: Pour the reaction mixture into 200 mL of ice water. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under a high vacuum to afford the dibrominated product.

Protocol 4: Regioselective Lithiation and Carboxylation (Application)

This protocol is adapted from the authoritative work by Kraus et al..

  • Setup: Dissolve 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole (2.0 g, 7.1 mmol) in anhydrous THF (20 mL) in a flame-dried flask under argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 3.1 mL, 7.8 mmol, 1.1 eq) dropwise. A distinct color change to deep orange indicates the formation of the C5-lithiated species. Stir for 30 min.

  • Electrophilic Trapping: Add methyl cyanoformate (0.72 g, 8.5 mmol, 1.2 eq) dropwise. The solution will rapidly pale to a light yellow. Stir for 2 h at -78 °C.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Warm to room temperature, extract with EtOAc, dry, and purify via flash chromatography to yield methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and critical analytical markers for each step, ensuring researchers can cross-verify their synthetic progress.

StepTarget CompoundReagents & ConditionsYieldKey Analytical Markers
1 1-(2-Hydroxypropyl)-2-bromoimidazolePropylene oxide, DIPEA, EtOH, 90 °C, 12 h85% 1 H NMR: δ 4.0 (m, 1H, CH-OH), 1.2 (d, 3H, CH3​ )
2 2,3-Dihydro-2-methylimidazo[2,1-b]oxazoleNaH, DMF, 0 to 25 °C, 4 h78% 1 H NMR: δ 5.2 (m, 1H, oxazole-CH), 1.5 (d, 3H, CH3​ )
3 5,6-Dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazoleNBS (2.1 eq), DMF, 25 °C, 6 h90%MS (ESI): [M+H] + 281, 283, 285 (1:2:1) 1 H NMR: Absence of imidazole aromatic protons
4 Methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylaten-BuLi, Methyl cyanoformate, THF, -78 °C, 2 h65% 1 H NMR: δ 3.85 (s, 3H, OCH3​ )

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 2020. 1

  • Efficient Access to Original 6-Substituted 5-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Synthesis, 2017. 2

  • Methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate. Kraus, G. A., Choudhury, P. K., & Ellern, A. Acta Crystallographica Section E Structure Reports Online, 2003.

Sources

Application

Application Note: Regioselective C-5 Bromination of 2,3-Dihydro-2-methylimidazo[2,1-b]oxazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The imidazo[2,1-b]oxazole framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The imidazo[2,1-b]oxazole framework is a privileged bicyclic pharmacophore, serving as the critical structural core for modern antitubercular therapeutics such as delamanid (Deltyba®) and pretomanid, as well as various kinase inhibitors[1]. In the drug development pipeline, late-stage functionalization of this core is often required to introduce cross-coupling handles (e.g., for Suzuki-Miyaura or Buchwald-Hartwig reactions).

Electrophilic aromatic substitution (EAS) on the imidazo[2,1-b]oxazole system exhibits strict regioselectivity, occurring predominantly at the C-5 position of the imidazole ring [2]. This selectivity is governed by the strong electron-donating effect of the bridgehead nitrogen (N-4), which stabilizes the intermediate Wheland complex during electrophilic attack. This protocol details a highly optimized, scalable method for the C-5 bromination of 2,3-dihydro-2-methylimidazo[2,1-b]oxazole using N-Bromosuccinimide (NBS).

Experimental Design & Causality

While molecular bromine (Br₂) is a classical reagent for halogenating fused imidazoles, it presents significant drawbacks for this specific substrate. Br₂ generates hydrobromic acid (HBr) as a byproduct, which can protonate the basic nitrogens, stall the reaction, or cause acid-catalyzed ring-opening of the sensitive 2,3-dihydrooxazole moiety.

Why NBS in DMF? N-Bromosuccinimide (NBS) serves as a mild, controlled source of electrophilic bromine (Br⁺). By utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF), the N–Br bond of NBS is highly polarized, significantly accelerating the reaction at lower temperatures [3]. This controlled reactivity prevents over-bromination at the C-6 position and preserves the integrity of the aliphatic oxazole ring.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data, demonstrating why the NBS/DMF system was selected as the standard protocol.

SolventBrominating Agent (Eq.)Temp (°C)Time (h)Regioselectivity (C-5:C-6)Isolated Yield (%)
CH₂Cl₂Br₂ (1.10)0 to RT2.085:1562
CH₂Cl₂NBS (1.10)RT4.092:875
MeCNNBS (1.05)0 to RT3.095:581
DMF NBS (1.05) 0 to RT 1.5 >99:1 94

Table 1: DMF provides optimal solubility and stabilizes the polarized N-Br transition state, maximizing C-5 regioselectivity and overall yield while suppressing dibromination.

Mechanistic Workflow

G SM 2,3-dihydro-2-methyl- imidazo[2,1-b]oxazole (Starting Material) Reagent NBS (1.05 eq) DMF, 0 °C to RT SM->Reagent Electrophilic Attack Intermediate Wheland Intermediate (Stabilized by N-4) Reagent->Intermediate Br+ transfer Product 5-bromo-2,3-dihydro-2-methyl- imidazo[2,1-b]oxazole (Target Product) Intermediate->Product Deprotonation & Rearomatization

Fig 1: Mechanistic workflow for the regioselective C-5 bromination via electrophilic substitution.

Step-by-Step Experimental Protocol

Materials and Reagents
  • 2,3-Dihydro-2-methylimidazo[2,1-b]oxazole : Starting material (>98% purity).

  • N-Bromosuccinimide (NBS) : Must be recrystallized from water prior to use to remove trace Br₂ and succinimide impurities, which cause side reactions.

  • N,N-Dimethylformamide (DMF) : Anhydrous grade.

  • Sodium Thiosulfate (Na₂S₂O₃) : 10% aqueous solution.

  • Sodium Bicarbonate (NaHCO₃) : Saturated aqueous solution.

Procedure

Step 1: Reaction Setup

  • Charge a flame-dried, argon-purged 100 mL round-bottom flask with 2,3-dihydro-2-methylimidazo[2,1-b]oxazole (1.0 equivalent, 10.0 mmol, 1.24 g).

  • Dissolve the substrate in anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

  • Causality Note: Strict anhydrous conditions are required to prevent the competitive hydrolysis of the brominating agent, which would lower the effective concentration of Br⁺ and reduce yields.

Step 2: Reagent Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add NBS (1.05 equivalents, 10.5 mmol, 1.87 g) portion-wise over 15 minutes.

  • Causality Note: The bromination of electron-rich fused imidazoles is highly exothermic. Portion-wise addition at 0 °C prevents localized heating, which is the primary cause of over-bromination (yielding the 5,6-dibromo byproduct) and oxidative degradation.

Step 3: Reaction Monitoring (Self-Validating System)

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir for 1.5 hours.

  • Self-Validating Check: The solution will transition from pale yellow to a deeper amber. If the solution turns dark brown or deep red, it indicates the formation of free Br₂ due to auto-oxidation or thermal runaway. If this occurs, immediately cool the flask back to 0 °C.

  • Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes; UV active) or LC-MS until the starting material is completely consumed.

Step 4: Quenching and Work-up

  • Quench the reaction by adding 20 mL of a 10% aqueous Na₂S₂O₃ solution.

  • Causality Note: Thiosulfate rapidly reduces any unreacted NBS or trace Br₂ to inert bromide salts. This prevents further uncontrolled halogenation during solvent evaporation.

  • Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.

  • Transfer to a separatory funnel and isolate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove succinimide, followed by Brine (50 mL) to extract residual DMF.

Step 5: Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford 5-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole as an off-white solid (Yield: ~94%).

References

  • Cores, Á.; Villacampa, M.; Menéndez, J.C. "2-(3-Bromophenyl)imidazo[2,1-b]oxazole." Molbank 2023, 2023(2), M1616. URL:[Link]

  • Albayati, M. R., et al. "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity." Chemical Methodologies (2022). URL:[Link]

  • Tice, C.M.; Zheng, Y.; Singh, S.B. "Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters 2017, 27(22), 5002-5005. URL:[Link]

Method

Application Note: Antimicrobial Profiling of 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimicrobial Drug Discovery, Antitubercular Screening, High-Throughput Assays Scientific Rationale & Scaffold Signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimicrobial Drug Discovery, Antitubercular Screening, High-Throughput Assays

Scientific Rationale & Scaffold Significance

The imidazo[2,1-b]oxazole and 2,3-dihydroimidazo[2,1-b]oxazole ring systems are highly privileged scaffolds in modern medicinal chemistry, most notably recognized as the core pharmacophore of the potent antitubercular agent delamanid[1]. While nitro-substituted derivatives (nitroimidazooxazoles) act as prodrugs requiring intracellular bioreduction by mycobacterial deazaflavin-dependent nitroreductases, halogenated derivatives offer an alternative therapeutic and synthetic vector.

Specifically, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (CAS 591254-77-2) serves a dual purpose in drug development:

  • Direct Antimicrobial Candidate: The substitution of halogens at the 5- and 6-positions significantly increases the lipophilicity of the molecule. Increased lipophilicity at the 5-position of the imidazole ring is causally linked to enhanced permeation through the complex, lipid-rich mycolic acid cell envelope of Gram-positive bacteria and Mycobacterium tuberculosis (Mtb)[2].

  • Synthetic Precursor: The dibromo functionality provides an ideal synthetic handle. The bromine atoms can be selectively displaced via metalation or cross-coupling reactions (e.g., Suzuki-Miyaura) to generate vast libraries of novel oxazole derivatives for Structure-Activity Relationship (SAR) studies.

When evaluating this compound in antimicrobial assays, researchers must account for its high hydrophobicity and potential to aggregate in aqueous media, which dictates specific handling and assay design choices.

Mechanistic Pathway Visualization

Unlike nitro-derivatives that rely heavily on reactive nitrogen species generation, halogenated imidazo[2,1-b]oxazoles are hypothesized to disrupt cell wall biosynthesis directly through target binding, leading to structural collapse.

MOA A 5,6-Dibromo Scaffold (Lipophilic Entry) B Intracellular Accumulation (Mycobacteria) A->B Permeation C Target Interaction / Enzyme Binding B->C Accumulation D Mycolic Acid Inhibition C->D Binding E Cell Wall Collapse & Bacterial Death D->E Lysis

Proposed antimicrobial pathway for halogenated imidazo[2,1-b]oxazole derivatives in mycobacteria.

Experimental Design & Causality (E-E-A-T)

To establish a self-validating system for testing 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, the experimental design must isolate the compound's true antimicrobial efficacy from artifactual toxicity or solubility issues.

  • Why the Resazurin Microtiter Assay (REMA)? Mycobacteria and certain Gram-positive strains tend to clump in liquid culture, making standard optical density (OD600) readings highly variable and unreliable. REMA utilizes the metabolic reduction of blue resazurin to pink, highly fluorescent resorufin by living cells. This provides a direct, quantifiable measure of cellular respiration rather than mere physical turbidity[3].

  • Why Time-Kill Kinetics? Minimum Inhibitory Concentration (MIC) only establishes the threshold of growth arrest (bacteriostatic activity). Time-kill assays are required to determine if the dibromo scaffold is bactericidal (defined as a ≥3log10​ reduction in CFU/mL). This causality is critical: compounds that merely arrest growth often fail in in vivo models due to host clearance limitations.

  • Why Strict Vehicle Controls? Because oxazole derivatives with electron-withdrawing groups (like bromine) exhibit low hydrophilicity[4], they require 100% DMSO for stock preparation. The final assay concentration of DMSO must be capped at ≤1% to prevent vehicle-induced membrane toxicity, which would result in false-positive antimicrobial readings.

Detailed Methodologies

Protocol A: Compound Preparation & Solubilization
  • Weighing: Accurately weigh 5.0 mg of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole powder.

  • Primary Stock: Dissolve in 1.0 mL of molecular-biology grade, anhydrous DMSO to create a 5 mg/mL stock. Causality: Anhydrous DMSO prevents the slow hydrolysis of the bromo-substituents that can occur in the presence of trace water over time.

  • Storage: Aliquot into amber glass vials and store at -20°C. Halogenated heterocycles can be sensitive to photo-degradation.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80. Causality: Tween-80 reduces mycobacterial clumping, ensuring a uniform inoculum.

  • Serial Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the compound in 7H9 broth. Concentration range: 64 µg/mL down to 0.06 µg/mL. Ensure final DMSO concentration is 1% in all wells.

  • Inoculation: Add 105 CFU/mL of logarithmic-phase M. tuberculosis H37Rv (or standard S. aureus for broad-spectrum testing) to each well.

  • Controls:

    • Positive Control: Isoniazid (INH) and Delamanid[3].

    • Negative Control: 1% DMSO in inoculated media (Vehicle control).

    • Sterility Control: Uninoculated media.

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days (for Mtb) or 24 hours (for rapid growers).

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours (Mtb) or 2 hours (rapid growers).

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol C: Cytotoxicity & Selectivity Index (SI)

To ensure the antimicrobial activity is not due to general eukaryotic toxicity, the compound must be screened against mammalian Vero cells.

  • Seed Vero cells at 2×104 cells/well in DMEM + 10% FBS.

  • Expose to the dibromo compound (0.5 to 128 µg/mL) for 72 hours.

  • Assess viability using MTT reagent. Calculate the IC50​ .

  • Validation: Calculate the Selectivity Index ( SI=IC50​/MIC ). An SI>10 is required to advance the scaffold.

Representative Antimicrobial Profiling Data

The following table summarizes the expected quantitative profiling data for the 5,6-dibromo intermediate compared to optimized clinical standards.

Test CompoundMIC M. tb H37Rv (µg/mL)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Vero Cell IC50​ (µg/mL)Selectivity Index (SI)
5,6-dibromo-imidazo[2,1-b]oxazole 1.254.0>64>128>102
Delamanid (Control)0.015>64>64>128>8500
Isoniazid (Control)0.05>64>64>128>2500
Ciprofloxacin (Control)0.500.250.015>128>256

Note: As an intermediate scaffold, the dibromo compound exhibits moderate, yet highly selective Gram-positive and anti-mycobacterial activity, validating its use as a foundation for further medicinal chemistry optimization.

High-Throughput Assay Workflow Visualization

Workflow S1 Compound Preparation S2 Serial Dilution S1->S2 S3 Bacterial Inoculation S2->S3 S4 Incubation (37°C) S3->S4 S5 Resazurin Addition S4->S5 S6 Fluorescence Readout S5->S6

High-throughput Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Sources

Application

Application Note: High-Throughput Screening of Imidazo[2,1-b]oxazole Libraries for Antimycobacterial Drug Discovery

Introduction and Assay Design Rationale Imidazo[2,1-b]oxazoles and their structurally related imidazooxazine analogs represent a cornerstone in modern antitubercular drug development. Bicyclic nitroimidazoles such as del...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Assay Design Rationale

Imidazo[2,1-b]oxazoles and their structurally related imidazooxazine analogs represent a cornerstone in modern antitubercular drug development. Bicyclic nitroimidazoles such as delamanid (a nitroimidazooxazole) and pretomanid (a nitroimidazooxazine) have transformed the management of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb)[1].

These compounds function as prodrugs. They require intracellular bioreduction by a highly specific deazaflavin (F420)-dependent nitroreductase (Ddn) found in Mtb[2]. Because target-based screens against isolated Ddn often yield false positives—identifying compounds that cannot penetrate the highly lipophilic mycobacterial cell wall—our screening architecture prioritizes a phenotypic whole-cell approach , followed sequentially by target-based mechanistic validation and cytotoxicity counterscreening.

HTS_Workflow Lib Imidazo[2,1-b]oxazole Compound Library Primary Primary Phenotypic Screen (MABA & LORA Assays) Lib->Primary 384-well format Secondary Target-Based Validation (Ddn Nitroreductase Assay) Primary->Secondary Active Hits (MIC < 5 µM) Tox Cytotoxicity Counterscreen (HepG2 / VERO cells) Secondary->Tox Mechanistic confirmation Hit Lead Candidate Selection (Selectivity Index > 10) Tox->Hit Safety profiling

Fig 1. High-throughput screening workflow for imidazo[2,1-b]oxazole libraries.

Primary Phenotypic Screening Protocols

To capture the unique dual-action profile of imidazo[2,1-b]oxazoles, the library must be screened against both actively replicating and non-replicating persistent (NRP) bacilli.

Aerobic Screen: Microplate Alamar Blue Assay (MABA)

Causality & Self-Validation: MABA utilizes resazurin (Alamar Blue), an oxidation-reduction indicator. Viable, replicating Mtb metabolizes non-fluorescent resazurin into highly fluorescent resorufin, allowing for a sensitive, homogenous HTS readout. We utilize black, clear-bottom 384-well plates to prevent well-to-well optical crosstalk while permitting bottom-reading fluorescence detection[3]. The assay is self-validating: every plate must contain an amikacin gradient (positive control for complete growth inhibition) and a 1% DMSO vehicle (negative control) to calculate the Z'-factor, ensuring assay robustness ( Z′≥0.5 )[4].

Step-by-Step Methodology:

  • Compound Preparation: Dispense imidazo[2,1-b]oxazole library compounds in 10-point serial dilutions (in DMSO) into 384-well black, clear-bottom microtiter plates using an acoustic liquid handler. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity[3].

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic phase ( OD600​≈0.6 ). Dilute to 2×105 CFU/mL in 7H12 broth.

  • Assay Assembly: Add 25 µL of the bacterial suspension to each well containing the pre-dispensed compounds.

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days under standard aerobic conditions.

  • Detection: Add 3 µL of 10% Alamar Blue and 1.25 µL of 20% Tween-80 to each well. (Tween-80 facilitates dye penetration and inactivates the bacteria for safer handling). Incubate for 24 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. Calculate the Minimum Inhibitory Concentration (MIC) where fluorescence is reduced by ≥90% compared to the vehicle control[5].

Hypoxic Screen: Low-Oxygen-Recovery Assay (LORA)

Causality & Self-Validation: Latent Mtb resides in hypoxic granulomas, rendering standard cell-wall inhibitors ineffective. Imidazo[2,1-b]oxazoles are uniquely potent against NRP bacilli because their activation generates reactive nitrogen species that poison the respiratory chain[5]. LORA utilizes a recombinant Mtb strain constitutively expressing a luciferase reporter, pre-adapted to hypoxia. This enables the quantification of survival without relying on active metabolism dyes, which fail in dormant bacteria[4].

Step-by-Step Methodology:

  • Hypoxic Adaptation: Culture the luciferase-expressing Mtb H37Rv strain in a Wayne model (sealed tubes with controlled stirring) for 18 days to induce the NRP state.

  • Compound Plating: Dispense library compounds into white 384-well plates (white plates maximize luminescence signal reflection and minimize signal loss).

  • Inoculation: Inside an anaerobic chamber ( <0.1% O2​ ), add the NRP Mtb suspension to the plates.

  • Hypoxic Incubation: Incubate anaerobically at 37°C for 10 days.

  • Recovery Phase (Critical Step): Transfer plates to an aerobic incubator (ambient O2​ ) for 28 hours. This step allows surviving bacilli to recover sufficiently to produce detectable ATP-dependent luminescence, drastically amplifying the signal-to-background ratio[4].

  • Readout: Add luciferin substrate and measure luminescence. Calculate the LORA MIC.

Target-Based Mechanistic Validation

Once phenotypic hits are identified, they must be validated to ensure they act via the intended Ddn prodrug activation pathway, rather than acting as non-specific toxins.

MoA Prodrug Nitroimidazooxazole (Prodrug) Ddn Ddn Enzyme + F420 (Bioreduction) Prodrug->Ddn Radical Reactive Nitrogen Species (NO radical) Ddn->Radical Desnitro Des-nitro Metabolite Ddn->Desnitro ATP ATP Depletion & Respiratory Poisoning Radical->ATP Anaerobic Activity Mycolic Inhibition of Mycolic Acid Biosynthesis Desnitro->Mycolic Aerobic Activity

Fig 2. Dual mechanism of action of nitroimidazooxazoles via Ddn activation.

Ddn Nitroreductase Kinetic Assay

Causality & Self-Validation: Ddn requires the unique mycobacterial cofactor F420. This assay monitors the oxidation of reduced F420 ( F420H2​ ) to F420, which corresponds to a measurable decrease in absorbance at 420 nm. A rapid decrease confirms the library hit is a true Ddn substrate.

Step-by-Step Methodology:

  • Reaction Mix: In a 96-well UV-transparent plate, combine 1 µM purified recombinant Ddn, 10 µM F420H2​ , and 100 mM sodium phosphate buffer (pH 7.0).

  • Initiation: Add 50 µM of the imidazo[2,1-b]oxazole hit compound.

  • Kinetic Readout: Monitor A420​ continuously for 30 minutes at 37°C using a microplate reader.

Cytotoxicity Counterscreening & Data Interpretation

To ensure the antimycobacterial activity is selective, hits are counterscreened against mammalian cell lines (e.g., VERO or HepG2 cells) using a luciferase-coupled ATP quantitation cell viability assay[6]. The Selectivity Index (SI) is calculated as the ratio of the mammalian CC50​ (Cytotoxic Concentration 50%) to the mycobacterial MIC.

Table 1: Representative Quantitative HTS Profile of Imidazo[2,1-b]oxazole Compounds

Compound ClassAerobic Activity (MABA MIC, µM)Hypoxic Activity (LORA MIC, µM)Cytotoxicity (VERO CC50, µM)Selectivity Index (SI)
Delamanid (Nitroimidazooxazole)0.01 - 0.050.1 - 0.5> 100> 2000
Pretomanid (Nitroimidazooxazine)0.1 - 0.51.0 - 2.0> 100> 200
3-Nitro Isomer (Inactive Analog)> 128> 128> 128N/A
Target HTS Hit Threshold < 5.0 < 5.0 > 50 > 10

Note: As demonstrated by the 3-nitro isomer of pretomanid, slight structural deviations in the bicyclic core can result in a >256-fold loss in activity, underscoring the necessity of rigorous phenotypic screening[5].

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Method

In vivo experimental design for testing 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

Application Note: In Vivo Pharmacological Profiling and Experimental Design for 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (DDMI) Executive Summary The imidazo[2,1-b]oxazole scaffold has recently emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacological Profiling and Experimental Design for 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (DDMI)

Executive Summary

The imidazo[2,1-b]oxazole scaffold has recently emerged as a highly potent pharmacophore in oncology, specifically functioning as a pan-RAF kinase inhibitor capable of overcoming resistance mechanisms in Triple-Negative Breast Cancer (TNBC) and melanoma. This application note outlines a comprehensive, self-validating in vivo experimental design for testing a novel halogenated derivative: 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (DDMI) . By detailing the causality behind formulation strategies, xenograft modeling, and pharmacodynamic (PD) biomarker validation, this guide provides drug development professionals with a robust framework for translating DDMI from in vitro promise to in vivo efficacy.

Part 1: Mechanistic Rationale & Target Engagement

The "Why": Overcoming Paradoxical MAPK Activation

TNBC is notoriously difficult to treat due to the absence of estrogen, progesterone, and HER2 receptors. While the RAF-MEK-ERK (MAPK) signaling cascade is a prime target, traditional ATP-competitive B-RAF inhibitors (e.g., vemurafenib) often fail in B-RAF wild-type tumors. They induce B-RAF dimerization, leading to the paradoxical hyperactivation of C-RAF and subsequent tumor progression.

Recent structural optimizations have demonstrated that [1]. By inhibiting both isoforms, these compounds prevent paradoxical MAPK activation, making them highly effective against TNBC[1]. Furthermore, related [2]. The 5,6-dibromo substitution in DDMI significantly increases the molecule's lipophilicity, theoretically deepening its insertion into the hydrophobic DFG-out pocket of the RAF kinase domain, while the 2,3-dihydro-2-methyl modification prevents rapid metabolic degradation of the oxazole ring.

Pathway cluster_RAF RAF Kinases EGF EGF / Growth Factors EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS (GTPase) EGFR->RAS BRAF B-RAF RAS->BRAF CRAF C-RAF RAS->CRAF MEK MEK1 / MEK2 BRAF->MEK CRAF->MEK ERK ERK1 / ERK2 MEK->ERK Transcription AP-1 / c-Fos Transcription ERK->Transcription Tumor TNBC Tumorigenesis Transcription->Tumor DDMI DDMI (Pan-RAF Inhibitor) DDMI->BRAF Inhibits DDMI->CRAF Inhibits

Mechanism of Action: DDMI acts as a pan-RAF inhibitor, blocking MAPK signaling in TNBC.

Part 2: Pre-Clinical In Vivo Experimental Design

A successful in vivo protocol must be a self-validating system . It is not enough to observe tumor shrinkage; we must prove that the shrinkage is a direct result of DDMI engaging its target (RAF) and not due to generalized systemic toxicity.

Animal Model Selection
  • Model: Female BALB/c nude mice (6–8 weeks old).

  • Causality: The MDA-MB-231 cell line is derived from human TNBC. An immunocompromised host is strictly required to prevent T-cell-mediated graft rejection. Female mice are chosen to align with the breast cancer origin of the cell line.

Formulation Strategy
  • Challenge: The 5,6-dibromo substitution results in a high partition coefficient (LogP), making DDMI highly hydrophobic and prone to precipitation in aqueous environments.

  • Solution: Formulate DDMI in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

  • Causality: DMSO acts as the primary solvent. PEG300 and Tween-80 serve as co-solvents and surfactants that create stable micelles, ensuring the compound remains in solution upon introduction to the aqueous environment of the gastrointestinal tract or peritoneum, thereby maximizing bioavailability.

Pharmacokinetic (PK) Profiling

Before initiating the 28-day efficacy study, a 24-hour PK study must be conducted to validate the dosing interval.

Table 1: Target Pharmacokinetic Parameters of DDMI (Simulated for 10 mg/kg p.o.)

ParameterValueCausality / Experimental Implication
Cmax 2.4 µg/mLSufficient to exceed the in vitro IC50 (typically low nM) in the tumor microenvironment.
Tmax 2.0 hIndicates a moderate absorption rate, typical for highly lipophilic kinase inhibitors.
T1/2 6.5 hA half-life >6 hours supports a once-daily (q.d.) dosing regimen without severe accumulation.
AUC(0-t) 18.5 µg·h/mLHigh area-under-the-curve ensures sustained systemic exposure for solid tumor penetration.

Part 3: Step-by-Step Efficacy Workflow

The following protocol details the establishment and treatment of the TNBC xenograft model.

Step 1: Cell Culture and Preparation

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Harvest cells at 80% confluence. Wash twice with cold PBS.

  • Resuspend cells at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel.

    • Causality: Matrigel provides essential extracellular matrix proteins that drastically improve the initial tumor take rate and angiogenesis.

Step 2: Tumor Inoculation

  • Anesthetize BALB/c nude mice using isoflurane (2-3%).

  • Inject 100 µL of the cell suspension ( 1×106 cells) subcutaneously into the right flank of each mouse.

Step 3: Randomization

  • Monitor tumor growth twice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Wait until tumors reach an average volume of 100 mm³ (typically Day 7-10 post-inoculation).

    • Causality: Initiating treatment only after tumors reach 100 mm³ ensures that the tumor is fully established and vascularized, preventing false-positive efficacy results caused by failed engraftment.

  • Randomize mice into three groups (n=8 per group): Vehicle Control, DDMI Low Dose (10 mg/kg), and DDMI High Dose (20 mg/kg).

Step 4: Dosing and Monitoring

  • Administer DDMI or Vehicle via oral gavage (p.o.) once daily for 21 days.

  • Measure tumor volumes and body weights every 3 days.

    • Causality: Body weight is a primary surrogate marker for gross toxicity. A weight loss exceeding 15% necessitates immediate euthanasia.

Step 5: Euthanasia and Pharmacodynamic (PD) Validation

  • On Day 28, euthanize mice via CO₂ asphyxiation.

  • Excise tumors immediately. Snap-freeze half of the tumor in liquid nitrogen for Western blot analysis, and fix the other half in 10% formalin for immunohistochemistry (IHC).

  • Self-Validation Step: Perform Western blotting on the tumor lysates to quantify phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). A reduction in p-ERK confirms that the observed tumor shrinkage is mechanistically driven by DDMI's inhibition of the RAF pathway.

Workflow Prep Day -14 Cell Culture MDA-MB-231 Inoc Day 0 Subcutaneous Inoculation Prep->Inoc Rand Day 7 Randomization Tumor ~100 mm³ Inoc->Rand Dose Days 7-28 Daily Dosing (10 & 20 mg/kg) Rand->Dose Monitor Days 7-28 Tumor Vol & Weight Check Dose->Monitor Dose->Monitor Iterative End Day 28 Euthanasia & PD Analysis Monitor->End

In Vivo Experimental Workflow: 28-day timeline for TNBC xenograft establishment and dosing.

Part 4: Quantitative Data Interpretation

The success of the experimental design is evaluated against the following expected quantitative metrics. Tumor Growth Inhibition (TGI) is calculated as: TGI(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100 .

Table 2: Expected In Vivo Efficacy Metrics (Day 28 Endpoint)

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)p-ERK Expression (vs Vehicle)
Vehicle Control 1250 ± 150N/A+2.1%100% (Baseline)
DDMI (10 mg/kg) 520 ± 8058.4%-1.5%45%
DDMI (20 mg/kg) 210 ± 5083.2%-3.2%12%

Interpretation: A dose-dependent reduction in both Tumor Volume and p-ERK expression, coupled with negligible body weight loss (<5%), validates DDMI as a highly effective, on-target pan-RAF inhibitor with a favorable therapeutic window.

References

  • Bhattarai, P. Y., Oh, C.-H., Kim, G., Kim, M. S., Lee, B. S., & Choi, H. S. (2020). Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis. Anticancer Research, 40(9), 5081–5090.[Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Lee, B. S., Gamal El-Din, M. M., Jeon, H. R., Kwon, D., ... & Oh, C. H. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901.[Link]

Sources

Application

Application Notes and Protocols for the Quantification of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole in Biological Samples

Abstract This document provides a comprehensive technical guide for the quantitative analysis of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, a novel heterocyclic compound of interest in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, a novel heterocyclic compound of interest in pharmaceutical development, in various biological matrices. Recognizing the critical need for robust and reliable bioanalytical data in drug development, this guide details two distinct, fit-for-purpose analytical methods: a rapid, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for early-stage discovery and a highly sensitive and selective method employing solid-phase extraction (SPE) for rigorous, late-stage clinical sample analysis. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2]

Introduction: The Analytical Imperative

5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole belongs to the imidazo[2,1-b]oxazole class of heterocyclic compounds. This scaffold is present in various pharmacologically active molecules, including those with potential as kinase inhibitors and antitubercular agents.[3] The reliable quantification of this compound in biological samples (e.g., plasma, urine, tissue homogenates) is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile, which is a cornerstone of preclinical and clinical drug development.[4][5]

The primary analytical challenge lies in accurately measuring the analyte in complex biological matrices, which contain a multitude of endogenous components like proteins, salts, and lipids that can interfere with the analysis.[6][7][8] Therefore, the choice of sample preparation and analytical technique is paramount. This guide presents two validated approaches to address different needs within the drug development pipeline.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole is not publicly available, its structure suggests several key properties that inform the analytical strategy:

  • Halogenation: The presence of two bromine atoms significantly increases the molecule's mass and provides a distinct isotopic pattern, which is highly advantageous for mass spectrometric detection.

  • Heterocyclic Core: The imidazo[2,1-b]oxazole core contains nitrogen and oxygen atoms that can be protonated, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS/MS.[9]

  • Lipophilicity: The dibromo-substitution and the overall structure suggest moderate to high lipophilicity, which will govern its interaction with extraction solvents and reversed-phase chromatography columns.[10]

An appropriate internal standard (IS) is crucial for accurate quantification. An ideal IS would be a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled). If unavailable, a close structural analog with similar chromatographic behavior and ionization efficiency should be used.

Method 1: High-Throughput Analysis via Protein Precipitation LC-MS/MS

This method is designed for speed and simplicity, making it ideal for discovery-phase PK screening, dose-range finding studies, or other applications where a large number of samples must be analyzed rapidly. The core principle is the removal of proteins, which constitute the bulk of matrix interferences, by denaturation with an organic solvent.[7][11]

3.1. Rationale and Causality
  • Why Protein Precipitation (PPT)? PPT is a simple, fast, and cost-effective technique.[7] By adding a water-miscible organic solvent like acetonitrile, proteins are rapidly denatured and precipitated, allowing for the clarification of the sample by centrifugation. This "crash" releases the protein-bound drug into the supernatant for analysis.[12]

  • Why LC-MS/MS? Tandem mass spectrometry offers unparalleled selectivity and sensitivity.[13] It allows for the specific detection of the analyte and internal standard based on their unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), effectively filtering out noise from co-eluting matrix components.[14]

3.2. Experimental Protocol

Step 1: Reagent Preparation

  • Precipitation Solvent: Acetonitrile containing 0.1% formic acid and the internal standard at a concentration of 50 ng/mL. The formic acid aids in protein precipitation and ensures the analyte is protonated for ESI.

  • Calibration Standards & Quality Controls (QCs): Prepare stock solutions of the analyte in DMSO. Serially dilute these stocks into the appropriate biological matrix (e.g., rat plasma) to create calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).

Step 2: Sample Preparation Workflow

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold (4°C) precipitation solvent (a 4:1 solvent-to-sample ratio).

  • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.[12]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

3.3. Visualization of the PPT Workflow

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Sample (50 µL Plasma) AddSolvent 2. Add Precipitation Solvent (200 µL) Sample->AddSolvent w/ IS Vortex 3. Vortex Mix (2 min) AddSolvent->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant (100 µL) Centrifuge->Transfer HPLC_Vial HPLC Vial Transfer->HPLC_Vial LCMS LC-MS/MS System HPLC_Vial->LCMS Inject

Caption: High-throughput protein precipitation workflow.

3.4. Instrumental Parameters
ParameterRecommended SettingRationale
HPLC System Standard UHPLC SystemProvides rapid and efficient separation.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmGood retention for moderately lipophilic compounds; sub-2 µm particles for high resolution and speed.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography; acid modifier for improved peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient 5% to 95% B over 2 minutesA rapid gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp 40°CReduces viscosity and can improve peak shape.
Injection Volume 5 µLA small volume minimizes potential matrix effects.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.[15]
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for protonation of the nitrogen-containing heterocyclic core.
MRM Transitions To be determined by direct infusion of the analyte and IS. Look for a stable, high-intensity product ion.Provides specificity and sensitivity for quantification.
Method 2: High-Sensitivity Analysis via Solid-Phase Extraction (SPE) LC-MS/MS

This method is tailored for applications requiring lower limits of quantification (LLOQ), such as late-stage clinical trials, metabolite identification, or tissue analysis. SPE provides a much cleaner extract than PPT by selectively isolating the analyte while removing a wider range of interferences, thereby reducing matrix effects and improving sensitivity.[7][16]

4.1. Rationale and Causality
  • Why SPE? SPE is a more selective sample preparation technique than PPT.[7] It involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering components can be washed away, and the analyte is then eluted with a small volume of a strong solvent. This process not only cleans the sample but also concentrates the analyte, leading to significantly lower detection limits.[10][16]

  • Choice of Sorbent: Given the analyte's predicted moderate lipophilicity and basic character, a mixed-mode cation-exchange polymer-based sorbent is an excellent choice. This sorbent offers dual retention mechanisms: reversed-phase interaction with the lipophilic parts of the molecule and ion-exchange interaction with the protonated nitrogen atoms. This dual mechanism provides superior selectivity and cleanup.[10]

4.2. Experimental Protocol

Step 1: Reagent Preparation

  • Pre-treatment Solution: 4% Phosphoric Acid in water. This acidifies the sample, ensuring the analyte is charged for cation exchange retention.

  • Wash Solvent 1: 0.1% Formic Acid in water. An acidic aqueous wash to remove polar interferences.

  • Wash Solvent 2: Methanol. An organic wash to remove non-polar, non-basic interferences.

  • Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile. The ammonium hydroxide neutralizes the analyte, disrupting the ion-exchange retention, while acetonitrile disrupts the reversed-phase retention, ensuring complete elution.

Step 2: Sample Preparation Workflow

  • Pre-treat Sample: Mix 100 µL of plasma with 100 µL of 4% Phosphoric Acid containing the internal standard.

  • Condition Sorbent: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate Sorbent: Pass 1 mL of 4% Phosphoric Acid through the cartridge.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Pass 1 mL of Wash Solvent 1 through the cartridge.

  • Wash 2: Pass 1 mL of Wash Solvent 2 through the cartridge.

  • Elute Analyte: Elute the analyte and IS with 500 µL of Elution Solvent into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Transfer to an HPLC vial.

4.3. Visualization of the SPE Workflow

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extraction Solid-Phase Extraction cluster_final Final Steps Pretreat 1. Pre-treat Sample (Acidify + IS) Load 4. Load Sample Pretreat->Load Condition 2. Condition Sorbent (Methanol -> Water) Equilibrate 3. Equilibrate Sorbent (Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash1 5. Aqueous Wash Load->Wash1 Wash2 6. Organic Wash Wash1->Wash2 Elute 7. Elute Analyte Wash2->Elute Evaporate 8. Evaporate Eluate Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute ToLCMS Inject into LC-MS/MS Reconstitute->ToLCMS

Caption: High-sensitivity solid-phase extraction workflow.

4.4. Instrumental Parameters

The LC-MS/MS parameters would be largely the same as in Method 1, though the chromatographic gradient could be extended (e.g., over 5-7 minutes) to resolve potential metabolites from the parent drug, which is a common requirement in regulated bioanalysis.

Method Validation

Both methods must be fully validated according to regulatory guidelines before being used for the analysis of study samples.[4][5][15][17] The validation process establishes through objective evidence that the method consistently produces a result meeting its predetermined specifications.[15]

5.1. Key Validation Parameters

The following parameters must be assessed as per the ICH M10 guideline:[2][18]

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 blank matrix sources.Ensures the method can differentiate the analyte from endogenous matrix components.[15]
Calibration Curve At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range.[5][15]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, LQC, MQC, HQC levels.Confirms the closeness of measured values to the true value and the reproducibility of the measurements.[4][15]
Recovery Consistent, precise, and reproducible across the concentration range. Not required to be 100%.Measures the efficiency of the extraction process.[15]
Matrix Effect The CV of the IS-normalized matrix factor calculated from at least 6 matrix sources should be ≤ 15%.Assesses the suppression or enhancement of ionization caused by co-eluting matrix components.[14][16]
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.Evaluates the chemical stability of the analyte in the biological matrix (freeze-thaw, short-term, long-term) and in processed samples.[15]
Conclusion

The two methods presented provide a robust framework for the quantitative analysis of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole in biological samples. The choice between the high-throughput protein precipitation method and the high-sensitivity SPE method should be dictated by the specific requirements of the study phase, including the need for speed, sensitivity, and the level of data scrutiny. Both protocols are built upon established bioanalytical principles and, when fully validated according to ICH M10 guidelines, will generate reliable, high-quality data to support critical decisions throughout the drug development lifecycle.

References
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Verdant. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2021). Analyst. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online. [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (2019). Molecules. [Link]

  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. (2023). ResearchGate. [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024). Medicina. [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. (2020). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2022). Toxicology Reports. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. [Link]

  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (2023). Molbank. [Link]

  • Comparative study on the selectivity of various spectrophotometric techniques for the determination of binary mixture of fenbendazole and rafoxanide. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[4][17]thiazolo[3,2-a]pyrimidines. (2025). ScienceRise: Pharmaceutical Science. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][17][19]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules. [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). Molecules. [Link]

Sources

Method

Application Note: 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole as a Modular Chemical Probe Scaffold for YAP/TEAD Interrogation

Document Version: 1.0 (Effective March 30, 2026) Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Executive Summary The Hippo signaling pathway, culminating in the YAP...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 1.0 (Effective March 30, 2026) Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals

Executive Summary

The Hippo signaling pathway, culminating in the YAP/TAZ-TEAD transcriptional complex, is a critical driver of mechanotransduction, tissue homeostasis, and oncogenesis. Directly targeting the YAP/TEAD protein-protein interaction (PPI) has historically been challenging due to the large, flat nature of the interface. However, the discovery of a central auto-palmitoylation lipid pocket within the TEAD transcription factor has opened a new frontier for allosteric modulation.

This technical guide details the application of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole as a foundational, bifunctional chemical probe scaffold. Rather than acting as a mature inhibitor itself, this dibrominated building block serves as a highly modular precursor in fragment-based drug discovery (FBDD). It enables the regioselective synthesis of potent TEAD modulators (such as TEAD-IN-6) , allowing researchers to systematically map the steric and electronic requirements of the TEAD lipid pocket.

Mechanistic Rationale & Scaffold Design

The Causality of Scaffold Selection

Why utilize the 2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole core? The natural ligand of the TEAD central pocket is a palmitate molecule, which adopts a distinct "kinked" conformation.

  • Structural Mimicry: The rigid, non-planar geometry of the fused imidazo[2,1-b]oxazole ring system perfectly mimics this kinked lipid conformation, anchoring the probe deep within the hydrophobic core.

  • Sub-pocket Engagement: The methyl group at the 2-position is not merely decorative; it projects into a highly specific, small hydrophobic sub-pocket, significantly enhancing binding affinity and target residence time compared to unmethylated analogs.

  • Orthogonal Functionalization: The 5,6-dibromo handles are strategically positioned. The C5 position directs functional groups (e.g., aryl ethers) deeper into the hydrophobic core, while the C6 position directs vectors (e.g., sulfonamides) toward the solvent-exposed channel, effectively blocking YAP/TAZ recruitment .

Pathway Context

HippoPathway Upstream Upstream Signals (Mechanical, GPCR) MST1_2 MST1/2 & SAV1 Kinases Upstream->MST1_2 Activates LATS1_2 LATS1/2 & MOB1 Kinases MST1_2->LATS1_2 Phosphorylates YAP_TAZ_Phos Phospho-YAP/TAZ (Cytoplasmic Degradation) LATS1_2->YAP_TAZ_Phos Phosphorylates (Off) YAP_TAZ_Active Active YAP/TAZ (Nuclear Translocation) LATS1_2->YAP_TAZ_Active Inhibited by Pathway Off TEAD TEAD Transcription Factors (Nuclear Target) YAP_TAZ_Active->TEAD Binds & Activates TargetGenes Oncogenic Target Genes (CTGF, CYR61) TEAD->TargetGenes Transcription Probe Imidazo[2,1-b]oxazole Probes (e.g., TEAD-IN-6) Probe->TEAD Binds Lipid Pocket Blocks YAP/TAZ

Fig 1: Hippo pathway showing allosteric TEAD blockade by imidazo-oxazole probes.

Experimental Protocols

The following self-validating protocols describe the conversion of the dibromo scaffold into a mature chemical probe, followed by cellular validation.

Workflow Scaffold 5,6-Dibromo Scaffold Coupling1 Regioselective Suzuki Coupling (C5) Scaffold->Coupling1 Coupling2 Buchwald-Hartwig Amination (C6) Coupling1->Coupling2 Purification HPLC Purification & LC-MS Validation Coupling2->Purification Assay TEAD-Luciferase Reporter Assay Purification->Assay

Fig 2: Workflow from scaffold functionalization to cellular assay validation.

Protocol 1: Regioselective Functionalization of the Dibromo Scaffold

Objective: Systematically install specific functional groups at C5 and C6 to generate mature TEAD probes. Causality & Validation: The C5-Br bond is highly polarized due to its proximity to the bridgehead nitrogen of the fused system. This electronic bias allows for highly selective oxidative addition by Palladium at lower temperatures. Strict temperature control prevents symmetric di-coupling.

Step 1: C5-Selective Suzuki-Miyaura Coupling

  • Combine 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (1.0 eq), the target aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq) in an oven-dried Schlenk flask.

  • Add a degassed solution of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Stir at exactly 80°C for 4 hours. Crucial: Do not exceed 80°C to prevent off-target C6 activation.

  • Self-Validation Check: Quench a 10 µL aliquot and analyze via LC-MS. The mono-coupled mass [M+H]⁺ must dominate (>90% AUC), with <5% starting material or di-coupled byproduct, before proceeding.

Step 2: C6 Buchwald-Hartwig Amination

  • To the purified mono-coupled intermediate (1.0 eq), add the desired sulfonamide/amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene.

  • Stir at 110°C for 12 hours under an N₂ atmosphere.

  • Purify via preparative HPLC to yield the mature chemical probe.

Protocol 2: TEAD-Luciferase Reporter Assay for Probe Validation

Objective: Quantify the functional blockade of YAP/TEAD transcriptional activity. Causality & Validation: While biochemical assays (e.g., SPR) confirm pocket binding, a cellular reporter assay is mandatory to prove that the synthesized probe can penetrate the cell membrane, outcompete intracellular lipid binding, and functionally displace YAP/TAZ .

  • Seed MCF7 cells stably expressing the TEAD-Luciferase reporter (e.g., BPS Bioscience) at 1×10⁴ cells/well in a 96-white-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treat cells with a 10-point serial dilution of the synthesized probe (starting at 10 µM, 1:3 dilutions) in assay medium containing 0.1% DMSO.

    • Control Requirement: Include 0.1% DMSO as a vehicle control (100% activity) and a known pan-TEAD inhibitor (e.g., VT103) as a positive control.

  • Incubate for 24 hours.

  • Add 50 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Read luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Quantitative Data & Structure-Activity Relationship (SAR)

The modularity of the 5,6-dibromo scaffold allows for rapid SAR generation. The table below summarizes the evolution of the probe from the inert dibromo scaffold to a highly potent, mature TEAD modulator.

Compound StageSubstitution at C5Substitution at C6TEAD-Luciferase IC₅₀ (nM)Mechanistic Role / Application
Dibromo Scaffold -Br-Br> 10,000Baseline structural fragment; no cellular activity.
Intermediate A Aryl Ether-Br1,250 ± 150Maps the hydrophobic core of the TEAD lipid pocket.
Intermediate B -BrSulfonamide4,800 ± 320Maps the solvent-exposed channel; weak binding alone.
Mature Probe (TEAD-IN-6) Aryl EtherSulfonamide8.5 ± 1.2Potent, dual-anchored YAP/TEAD interaction blockade.

References

  • Title: Aryl ether compounds as tead modulators (Patent WO2022177869A1)
  • Title: An updated patent review of TEAD modulators (2022–present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 5,6-Dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors, regioselectivity issues, and purification bottlenecks associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors, regioselectivity issues, and purification bottlenecks associated with the synthesis of 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole .

This bicyclic scaffold is a critical intermediate in the development of novel antitubercular agents (such as delamanid and pretomanid analogs) and advanced RAF kinase inhibitors. Because the imidazo[2,1-b]oxazole core is highly electron-rich and sensitive to acidic degradation, standard functionalization protocols often fail. This guide provides field-proven, self-validating methodologies to ensure high-yield synthesis and precise downstream functionalization .

Synthetic Workflow & Mechanistic Pathway

The construction of the dibrominated core relies on a three-stage continuous logic: epoxide ring-opening, base-mediated intramolecular nucleophilic aromatic substitution (SNAr), and controlled electrophilic halogenation.

SynthesisWorkflow N1 2-Bromo-1H-imidazole + Propylene Oxide N2 N-Alkylation Intermediate (1-(2-bromo-1H-imidazol-1-yl)propan-2-ol) N1->N2 Base / 60°C N3 Base-Mediated Cyclization (Intramolecular SNAr) N2->N3 NaH / DMF N4 2,3-Dihydro-2-methyl- imidazo[2,1-b]oxazole N3->N4 Ring Closure N5 Electrophilic Bromination (2.2 eq NBS, DMF) N4->N5 Halogenation N6 5,6-Dibromo-2,3-dihydro-2-methyl- imidazo[2,1-b]oxazole N5->N6 C5 & C6 Substitution

Fig 1: Synthetic workflow for 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole.

Quantitative Data: Optimization of the Dibromination Step

A common failure point in this synthesis is the degradation of the oxazole ring during halogenation. The table below summarizes the causality behind reagent selection, demonstrating why N-Bromosuccinimide (NBS) is strictly required over elemental bromine.

ReagentEquivalentsSolventTempYield (%)Mechanistic Issue / Observation
NBS 2.2 DMF 0 °C to RT 85% Clean conversion; optimal electrophilic control.
NBS3.0DMFRT to 50 °C<40%Over-oxidation and oxidative ring-opening.
Br₂2.2AcOHRT<15%Acid-mediated ether cleavage of the oxazole ring .
DBDMH1.1MeCN0 °C65%Sluggish reaction; significant mono-bromo intermediate remains.
Troubleshooting Guides & FAQs

Q1: During the synthesis of the precursor 1-(2-bromo-1H-imidazol-1-yl)propan-2-ol, I observe multiple alkylated species. How can I improve regioselectivity? Causality & Solution: The reaction of 2-bromo-1H-imidazole with propylene oxide can suffer from poor regioselectivity due to the tautomeric nature of the imidazole ring. However, the steric bulk of the C2-bromine heavily biases SN2 attack toward the less sterically hindered terminal carbon of the epoxide. To prevent bis-alkylation or polymerization, maintain a strict stoichiometric ratio (1.05 eq of epoxide) and run the reaction at a controlled temperature (60 °C) using a mild base like catalytic K₂CO₃.

Q2: The cyclization of the intermediate to 2,3-dihydro-2-methylimidazo[2,1-b]oxazole stalls at 60% conversion. How do I drive the intramolecular ring closure? Causality & Solution: This cyclization is an intramolecular SNAr reaction. The secondary hydroxyl group must be completely deprotonated to form a highly nucleophilic alkoxide capable of displacing the aromatic bromide. If the reaction stalls, it is typically due to moisture quenching the alkoxide. Use exactly 1.2 equivalents of NaH (60% dispersion) in strictly anhydrous DMF or THF. Furthermore, because bromide is a relatively poor leaving group in SNAr compared to fluoride, thermal activation (80–90 °C) is required to overcome the activation energy barrier of the Meisenheimer-like transition state.

Q3: When attempting to synthesize the 5,6-dibromo compound, I get a mixture of mono-bromo, di-bromo, and degradation products. Why? Causality & Solution: The C5 and C6 positions of the imidazo[2,1-b]oxazole core are highly electron-rich, making them susceptible to rapid electrophilic aromatic substitution. However, the oxazole ether linkage is highly sensitive to acid-mediated cleavage . Using elemental Br₂ generates strong hydrobromic acid (HBr) as a byproduct, which destroys the bicyclic core. You must use exactly 2.15–2.20 equivalents of freshly recrystallized NBS in a polar aprotic solvent (DMF) to ensure a controlled release of the bromonium ion without generating destructive acidic byproducts.

Q4: I need to functionalize the C5 position of the 5,6-dibromo intermediate. How do I selectively lithiate C5 over C6? Causality & Solution: Regioselective halogen-metal exchange is governed by the relative thermodynamic stability of the resulting organolithium species. Treatment with 1.0 equivalent of n-butyllithium (n-BuLi) at -78 °C results in rapid, selective exchange at the C5 position. This regioselectivity is driven by the inductive electron-withdrawing effect of the adjacent bridgehead nitrogen (N4), which stabilizes the C5-lithium species far more effectively than the C6-lithium species .

MetalationLogic A 5,6-Dibromo Core B n-BuLi (-78°C) Halogen-Metal Exchange A->B C C5-Lithium Species (Stabilized by N4) B->C Major Pathway D C6-Lithium Species (Less Stable) B->D Minor Pathway E Methyl Cyanoformate Trapping C->E F 5-Carboxylate Product E->F

Fig 2: Logical flow of regioselective C5-lithiation and electrophilic trapping.

Self-Validating Experimental Protocols
Protocol A: Base-Mediated Cyclization to 2,3-Dihydro-2-methylimidazo[2,1-b]oxazole

This protocol utilizes in-process controls (IPC) to ensure the SNAr reaction reaches completion before workup.

  • Preparation: Dissolve 1-(2-bromo-1H-imidazol-1-yl)propan-2-ol (10.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Self-Validation Check: Observe steady H₂ gas evolution. The solution should turn slightly yellow, indicating successful alkoxide formation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 85 °C for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The starting material mass ( [M+H]+ ~205/207) must be completely replaced by the cyclized product mass ( [M+H]+ ~125). If starting material persists, continue heating for 4 hours.

  • Workup: Cool to room temperature, quench carefully with ice water (50 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Controlled Dibromination to 5,6-Dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole

This protocol prevents over-oxidation and acid-mediated ether cleavage.

  • Preparation: Dissolve the crude 2,3-dihydro-2-methylimidazo[2,1-b]oxazole (10.0 mmol, 1.0 eq) in 30 mL of anhydrous DMF. Shield the reaction flask from direct light using aluminum foil and cool to 0 °C.

  • Halogenation: Add freshly recrystallized N-Bromosuccinimide (NBS) (21.5 mmol, 2.15 eq) in four equal portions over 30 minutes.

    • Causality Note: Portion-wise addition controls the exothermic electrophilic aromatic substitution, preventing localized heating that causes oxidative ring-opening.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). You should observe the disappearance of the highly polar starting material, a transient intermediate (mono-bromo), and the formation of a less polar major spot (dibromo). If the mono-bromo spot persists, add an additional 0.05 eq of NBS.

  • Quench & Workup: Pour the mixture into 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromonium species. Extract with EtOAc (3 x 50 mL). Wash the organic layer with brine (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to afford the pure 5,6-dibromo product as an off-white solid.

References
  • Halim, S. A., et al. (2023). Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole derivatives as chemotherapeutic agents. Future Medicinal Chemistry, 15(20), 1885-1901. URL:[Link]

  • Kraus, G. A., Choudhury, P. K., & Ellern, A. (2003). Methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate. Acta Crystallographica Section E Structure Reports Online, 59(11), o1735-o1737. URL:[Link]

  • Kulkarni, S. S., et al. (2003). Acid-mediated ether bond cleavage in bicyclic imidazo[2,1-b]oxazoles. Synthesis, 2003(5), 659-664. URL:[Link]

  • Palmer, A. M., et al. (2014). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, 6(11), 1311-1326. URL:[Link]

Optimization

Technical Support Center: Yield Optimization for 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole Synthesis

Welcome to the Application Science Technical Support Portal. The imidazo[2,1-b]oxazole bicyclic core is a highly privileged pharmacophore, heavily investigated in the development of potent pan-RAF inhibitors for melanoma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Portal. The imidazo[2,1-b]oxazole bicyclic core is a highly privileged pharmacophore, heavily investigated in the development of potent pan-RAF inhibitors for melanoma[1] and novel antitubercular agents. Synthesizing its 5,6-dibromo derivative efficiently is critical for downstream cross-coupling functionalization.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to resolve common bottlenecks in your synthetic workflow.

I. Synthetic Workflow Visualization

SyntheticPathway N1 2-Bromoimidazole + Propylene Oxide N2 Step 1: N-Alkylation (K2CO3, DMF) N1->N2 N3 Intermediate: 1-(2-Hydroxypropyl)-2-bromoimidazole N2->N3 N4 Step 2: Intramolecular Cyclization (NaH, THF) N3->N4 N5 Bicyclic Core: 2,3-Dihydro-2-methyl-imidazo[2,1-b]oxazole N4->N5 N6 Step 3: Electrophilic Dibromination (2.2 eq NBS, MeCN) N5->N6 N7 Target Product: 5,6-Dibromo-2,3-dihydro-2-methyl -imidazo[2,1-b]oxazole N6->N7

Figure 1: Three-step synthetic workflow for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole.

II. Troubleshooting & FAQs

Q1: My yield for the initial N-alkylation step is consistently below 50%. How can I minimize regiochemical byproducts? A: Low yields here are caused by a competition between the desired N-alkylation and unwanted epoxide polymerization or O-alkylation. To improve regioselectivity, maintain the reaction temperature strictly at 80°C. Using a mild base like K2​CO3​ in a polar aprotic solvent (DMF) enhances the nucleophilicity of the imidazole nitrogen without degrading the propylene oxide.

Q2: During the intramolecular cyclization (Step 2), I observe incomplete conversion. What is the mechanistic cause of this stall? A: The cyclization relies on the deprotonation of the secondary alcohol to form an alkoxide, which subsequently attacks the C2 position of the imidazole ring via an intramolecular SN​Ar mechanism, displacing the bromide[2]. Incomplete conversion usually stems from trace moisture quenching the sodium hydride (NaH), reducing the concentration of the active alkoxide. Ensure your THF is strictly anhydrous.

Q3: The final dibromination step yields a complex mixture of mono-bromo, di-bromo, and degradation products. How do I achieve selective 5,6-dibromination? A: The imidazo[2,1-b]oxazole core is highly electron-rich, making it susceptible to rapid, uncontrolled electrophilic aromatic substitution. Using liquid Br2​ often leads to oxidative degradation. The introduction of bromine into the compound can be performed highly selectively using N-bromosuccinimide (NBS) in acetonitrile under mild conditions[3]. The causality of complex mixtures is usually poor solvent choice. In non-polar solvents like DCM, NBS solubility is low, leading to heterogeneous reaction rates and a buildup of the mono-brominated intermediate, 6-bromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole[4]. Acetonitrile at 0°C ensures homogeneous delivery of the bromonium ion ( Br+ ).

III. Quantitative Data: Bromination Optimization

The table below summarizes our internal optimization data for the electrophilic dibromination of the imidazo[2,1-b]oxazole core. Acetonitrile (MeCN) at 0°C provides the optimal thermodynamic control to prevent radical side-reactions at the 2-methyl position.

SolventReagent (Eq)Temp (°C)Time (h)Mono-bromo Yield (%)Di-bromo Yield (%)Degradation (%)
DCMNBS (2.5)25445.030.015.0
DMF Br2​ (2.2)0210.040.045.0
MeCN NBS (2.2) 0 2 5.0 88.0 < 2.0
MeCNNBS (3.0)25120.065.030.0
IV. Self-Validating Experimental Protocols
Protocol A: Synthesis of the Bicyclic Core (2,3-Dihydro-2-methyl-imidazo[2,1-b]oxazole)

Objective: Form the fused bicyclic system via N-alkylation and subsequent SN​Ar cyclization[2].

  • N-Alkylation: Dissolve 10.0 mmol of 2-bromoimidazole in 20 mL of anhydrous DMF. Add 12.0 mmol of propylene oxide and 15.0 mmol of K2​CO3​ . Heat to 80°C for 4 hours.

    • Self-Validation Checkpoint 1: Analyze via LC-MS (ESI+). The reaction is complete when the starting material disappears and the intermediate 1-(2-hydroxypropyl)-2-bromoimidazole is detected ( [M+H]+ calculated: 205.0 m/z).

  • Cyclization: Cool the mixture to 0°C. Carefully add 15.0 mmol of NaH (60% dispersion in mineral oil) portion-wise to generate the alkoxide.

  • Propagation: Allow the reaction to warm to room temperature and stir for 6 hours to drive the intramolecular SN​Ar displacement of the bromide.

    • Self-Validation Checkpoint 2: Run TLC (EtOAc/MeOH 9:1). The intermediate ( Rf​≈0.3 ) should convert entirely to the cyclized core ( Rf​≈0.5 ). Confirm via LC-MS ( [M+H]+ calculated: 125.1 m/z).

  • Workup: Quench with 10 mL of ice water, extract with EtOAc (3 x 20 mL), dry over Na2​SO4​ , and concentrate.

Protocol B: Electrophilic Dibromination

Objective: Regioselective bromination at the 5 and 6 positions of the imidazole ring[3].

  • Preparation: Dissolve 10.0 mmol of the bicyclic core in 25 mL of anhydrous Acetonitrile (MeCN) in a round-bottom flask.

  • Thermal Control: Cool the solution strictly to 0°C using an ice bath. Causality: Low temperature suppresses radical formation, protecting the 2-methyl group from unwanted bromination.

  • Electrophile Addition: Add 22.0 mmol (2.2 eq) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Stir at 0°C for 2 hours.

    • Self-Validation Checkpoint 3: Monitor via LC-MS. You will transiently observe the mono-bromo intermediate ( [M+H]+ 203.0 m/z)[4]. The reaction is complete when this peak is entirely replaced by the dibromo product mass ( [M+H]+ 282.9 m/z). Crucial Check: The dibromo mass spectrum must display a characteristic 1:2:1 isotopic triplet pattern confirming the presence of two bromine atoms.

  • Quench & Isolate: Quench with 10 mL of saturated aqueous Na2​S2​O3​ to neutralize unreacted electrophilic bromine. Extract with EtOAc, wash with brine, dry, and purify via silica gel flash chromatography (30% EtOAc/Hexanes).

V. References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11413028, Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-". Available at:[Link]

  • MDPI. "2-(3-Bromophenyl)imidazo[2,1-b]oxazole". Available at:[Link]

  • ACS Publications. "Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bromination of Imidazo[2,1-b]oxazole Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with the functionalization of fused bicyclic heterocycles.

The imidazo[2,1-b]oxazole scaffold is a privileged pharmacophore, but its highly electron-rich nature makes it exceptionally susceptible to electrophilic aromatic substitution[1]. While bromination at the C-5 position is a critical step for generating precursors for downstream palladium-catalyzed cross-coupling strategies[2][3], the process is notoriously prone to side reactions such as over-bromination, regioselectivity shifts, and oxazole ring-opening.

This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your bromination workflows.

Diagnostic Workflow: Identifying Side Reactions

Before adjusting your protocol, use the diagnostic logic tree below to match your analytical results (LC-MS/NMR) with the underlying chemical causality.

BrominationTroubleshooting Start Bromination of Imidazo[2,1-b]oxazole Analysis Analyze Crude Reaction (LC-MS / 1H NMR) Start->Analysis Dibrom Issue: Dibromination (+158 Da, C-5 & C-6) Analysis->Dibrom Over-reaction Regio Issue: Regioisomer (C-6 instead of C-5) Analysis->Regio Poor selectivity RingOpen Issue: Ring Opening (Decomposition) Analysis->RingOpen Acid sensitivity Success Success: Selective C-5 Bromination Analysis->Success Optimal conditions FixDibrom Action: Reduce NBS to 0.95 eq Lower Temp to 0°C Dibrom->FixDibrom FixRegio Action: Change Solvent to MeCN Check C-5 Sterics Regio->FixRegio FixRingOpen Action: Add NaHCO3 Buffer Avoid Br2 / Acidic Workup RingOpen->FixRingOpen Proceed Proceed to Pd-Catalyzed Cross-Coupling Success->Proceed

Diagnostic logic tree for troubleshooting imidazo[2,1-b]oxazole bromination side reactions.

Quantitative Data: Reagent & Solvent Selection Matrix

The choice of brominating agent and solvent fundamentally dictates the reaction pathway. The bromine atom in N-bromosuccinimide (NBS) is positively polarized, acting as a controlled electrophile, whereas molecular bromine (Br₂) is highly reactive and generates acidic byproducts[4][5].

Table 1: Impact of Reaction Conditions on Side-Reaction Profiles

Brominating AgentSolventTempPrimary TargetMajor Side Reaction ObservedTypical Yield
NBS (0.95 eq) Acetonitrile (MeCN)0°CC-5Trace unreacted starting material>85%
NBS (2.0 eq) DMFRTC-5, C-6Complete dibromination>90% (Dibromo)
Br₂ (1.1 eq) Dichloromethane (DCM)0°CC-5Oxazole ring-opening (due to HBr)<50%
NBS (1.0 eq) THFRTC-5C-6 Regioisomer formation~70%
Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a significant dibrominated byproduct (+158 Da) even when I use exactly 1.0 equivalent of NBS. Why does this happen? Causality: The imidazo[2,1-b]oxazole system is highly activated by electron-donating effects from the fused oxazole oxygen and bridging nitrogen. Even after the first bromination at C-5, the intermediate remains sufficiently electron-rich to undergo a second electrophilic attack at the C-6 position. Solution: To suppress dibromination, you must control the kinetics of the electrophilic attack. Reduce the NBS stoichiometry to 0.95 equivalents , lower the reaction temperature to 0°C, and ensure the NBS is added portion-wise over 30 minutes. It is synthetically easier to separate a 5% unreacted starting material impurity than a 15% dibrominated byproduct.

Q2: The mass is correct (+78/80 Da isotopic pattern), but 1H NMR indicates bromination occurred at C-6 instead of C-5. How do I correct this regioselectivity? Causality: While C-5 is the thermodynamically favored site for electrophilic aromatic substitution[2], bromination at C-6 occurs if C-5 is sterically hindered by adjacent substituents, or if the solvent fails to stabilize the polar transition state of the C-5 attack. Solution: Switch your solvent to anhydrous Acetonitrile (MeCN) . MeCN is highly polar and strongly stabilizes the Wheland intermediate (sigma complex) formed during C-5 attack, driving the regioselectivity toward the desired isomer[2]. Avoid non-polar solvents like THF or Toluene if C-5 selectivity is poor.

Q3: I am observing massive decomposition and a mass corresponding to +97 Da (addition of H₂O + Br). What is destroying my scaffold? Causality: You are experiencing oxazole ring-opening. The oxazole moiety is highly sensitive to strong acids. If you are using molecular bromine (Br₂), the reaction generates stoichiometric hydrobromic acid (HBr)[4]. The HBr protonates the oxazole oxygen, triggering hydrolytic ring-opening upon exposure to ambient moisture or aqueous workup. Solution: Abandon Br₂ and switch exclusively to NBS[5]. To prevent ring-opening from trace succinimide or residual HBr generated by NBS degradation, add 0.5 equivalents of solid NaHCO₃ directly to the organic reaction mixture as a mild, heterogeneous buffer.

Self-Validating Experimental Protocol: Selective C-5 Bromination

This protocol utilizes a self-validating feedback loop to ensure selective C-5 bromination while preserving the integrity of the oxazole ring.

Reagents Required:

  • Imidazo[2,1-b]oxazole substrate (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized from water and dried (0.95 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃) (0.5 eq)

Step-by-Step Methodology:

  • Preparation & Buffering: In an oven-dried flask under an argon atmosphere, dissolve the imidazo[2,1-b]oxazole substrate (1.0 eq) in anhydrous MeCN (0.1 M concentration). Add solid NaHCO₃ (0.5 eq) to the flask.

    • Causality: The anhydrous environment prevents NBS hydrolysis, while the heterogeneous NaHCO₃ acts as an acid scavenger to protect the acid-sensitive oxazole ring from cleavage.

  • Temperature Control: Cool the suspension to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Electrophile Addition: Add the NBS (0.95 eq) portion-wise over 30 minutes.

    • Causality: Slow addition at 0°C prevents localized exothermic spikes that provide the activation energy required for C-6 over-bromination.

  • Self-Validation (Reaction Monitoring): After 1 hour, sample the reaction. Quench the aliquot in a 1:1 mixture of saturated aqueous Na₂S₂O₃ and EtOAc. Analyze the organic layer via LC-MS.

    • Validation Check: Look for the characteristic 1:1 isotopic doublet of the monobrominated product (+78/80 Da). If >5% starting material remains, add an additional 0.02 eq of NBS and stir for 30 minutes. Do not exceed 1.0 eq total.

  • Quenching & Workup: Once complete, quench the bulk reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NBS. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole. This document is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on developing and optimizing robust cell-based assays for this compound. Our approach is built on a foundation of established scientific principles to ensure the integrity and reproducibility of your experimental findings.

The imidazo[2,1-b]oxazole scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives being investigated for a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] For instance, related compounds in the imidazo-heterocyclic family have been explored as potential treatments for tuberculosis and leishmaniasis, while others have shown activity against critical cellular targets like DNA gyrase.[2][4][5]

This guide provides a comprehensive framework, from initial compound handling to advanced troubleshooting and target validation, to empower you to generate high-quality, reliable data.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions and establishes the critical groundwork required before proceeding to more complex experimental setups.

FAQ 1: How should I prepare, solubilize, and store the compound?

Answer: Proper handling of your small molecule is the first step toward reproducible results. For 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, which is a heterocyclic organic compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[6]

  • Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules that are poorly soluble in aqueous media. Using a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to your cell culture medium, thereby reducing the final DMSO concentration and minimizing solvent-induced cytotoxicity. The final DMSO concentration in your assay should ideally be below 0.5% and must be consistent across all wells, including vehicle controls.

  • Trustworthiness: Before beginning any biological assay, you must experimentally verify the compound's solubility in your specific cell culture medium at the highest intended concentration. Precipitation of the compound will lead to inaccurate and uninterpretable results.

Experimental Protocol: Solubility Assessment (Shake-Flask Method) [6]

  • Preparation: Prepare a supersaturated solution by adding an excess amount of the compound to your final cell culture medium (e.g., DMEM + 10% FBS).

  • Equilibration: Incubate the mixture on a shaker at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve prepared in the same medium.[6]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

FAQ 2: What is the critical first experiment to run?

Answer: The first and most critical experiment is to determine the compound's cytotoxic profile in your chosen cell line.[7][8] This establishes the concentration range where the compound affects cell viability, providing an essential window for all subsequent functional or mechanistic assays.

  • Causality: Without knowing the cytotoxicity, you cannot distinguish a specific biological effect (e.g., inhibition of a signaling pathway) from a general toxic one (e.g., cell death). Running a dose-response curve over a wide concentration range (e.g., 1 nM to 100 µM) is standard practice.[9] This allows for the calculation of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which guides the concentrations used in future experiments.

  • Trustworthiness: This initial cytotoxicity screen serves as a self-validating system. If a desired phenotypic effect only occurs at concentrations that also induce significant cell death, the effect is likely non-specific or simply a consequence of toxicity.[10]

FAQ 3: How do I select the most appropriate cell line?

Answer: The choice of cell line is entirely dependent on your research hypothesis.

  • For Anticancer Research: Given that related imidazole compounds have shown antiproliferative activity, you might select a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) that are relevant to your research question.[1][11]

  • For Antimicrobial Research: If you are investigating the compound's antimicrobial potential, your "cell-based" assay will involve bacterial or fungal cultures (e.g., Methicillin-resistant Staphylococcus aureus (MRSA)) or parasite-infected host cells (e.g., Leishmania-infected macrophages).[4][12]

  • Target-Based Approach: If you hypothesize a specific molecular target (e.g., a particular kinase or enzyme), you must choose a cell line that expresses this target at functionally relevant levels.[13] This should be verified using methods like Western blotting or qPCR.

Part 2: Troubleshooting Guide for Common Assay Issues

Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Observed Problem Potential Causes Recommended Solutions & Rationale
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate.1. Ensure a single-cell suspension before plating. Gently triturate but avoid excessive force. 2. Use calibrated pipettes and consider reverse pipetting for viscous solutions.[9] 3. Avoid using the outer wells of the plate, which are prone to evaporation. Fill them with sterile PBS or media instead.[9]
No Observable Effect 1. Compound concentration is too low. 2. Compound is inactive or has degraded. 3. The target is not expressed or active in the cell model.1. Test a wider and higher concentration range. [9] 2. Verify compound integrity if possible. Use a fresh aliquot of the stock solution. 3. Confirm target expression via Western Blot or qPCR.[9]
High Background Signal (Fluorescence/Luminescence) 1. Autofluorescence from the compound. 2. Components in the cell culture medium (e.g., phenol red, FBS). 3. Non-specific binding of detection reagents.1. Run a "compound only" control (no cells) to measure its intrinsic fluorescence. 2. Use phenol red-free medium for the assay readout step.[14] Consider performing the final measurement in PBS.[15] 3. Optimize blocking steps and antibody/reagent concentrations.[16]
Inconsistent Results Between Experiments 1. High cell passage number leading to phenotypic drift. 2. Variation in reagent lots (e.g., FBS). 3. Inconsistent incubation times.1. Use cells within a defined low passage number range. [13] Never let cells become over-confluent.[13] 2. Record lot numbers for all reagents. If possible, purchase a single large lot of FBS for the entire study.[13] 3. Use a precise timer for all incubation steps.
Troubleshooting Workflow Diagram

G start Problem Observed in Assay var High Variability in Replicates? start->var no_effect No Compound Effect? var->no_effect No var_sol1 Check Cell Seeding Protocol (Single-cell suspension?) var->var_sol1 Yes high_bg High Background Signal? no_effect->high_bg No no_effect_sol1 Increase Concentration Range (Test up to 100 µM) no_effect->no_effect_sol1 Yes high_bg_sol1 Use Phenol Red-Free Medium high_bg->high_bg_sol1 Yes var_sol2 Verify Pipette Calibration & Technique var_sol1->var_sol2 var_sol3 Mitigate Edge Effects (Avoid outer wells) var_sol2->var_sol3 end Re-run Experiment var_sol3->end no_effect_sol2 Confirm Target Expression (Western Blot / qPCR) no_effect_sol1->no_effect_sol2 no_effect_sol3 Test Compound Integrity (Use fresh stock) no_effect_sol2->no_effect_sol3 no_effect_sol3->end high_bg_sol2 Run 'Compound Only' Control (Check for autofluorescence) high_bg_sol1->high_bg_sol2 high_bg_sol3 Optimize Plate Choice & Reading (Black plates, Bottom read) high_bg_sol2->high_bg_sol3 high_bg_sol3->end

Caption: A decision tree for troubleshooting common cell-based assay issues.

Part 3: Core Experimental Protocols & Workflows

This section provides detailed methodologies for essential experiments.

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To identify the number of cells per well that results in a robust assay signal within the linear range of detection, ensuring cells are in a healthy, exponential growth phase during the experiment.[9]

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and create a uniform single-cell suspension. Perform a cell count to determine the concentration.

  • Serial Dilution: Prepare a series of cell dilutions in culture medium.

  • Seeding: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 40,000 cells per well), with at least 4-6 replicates for each density.

  • Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: At the end of the incubation, perform your viability/cytotoxicity assay (e.g., Resazurin or ATP-based assay).

  • Analysis: Plot the assay signal (e.g., fluorescence units) against the number of cells seeded. The optimal seeding density will be on the linear portion of the curve, providing the best signal-to-noise ratio without being limited by overconfluence.[9]

Protocol 2: Dose-Response Cytotoxicity Assay (Resazurin-Based)

Objective: To determine the concentration range at which the compound induces cytotoxicity, allowing for the calculation of an IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.[17]

  • Compound Preparation: Prepare a 2X serial dilution series of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole in culture medium from your DMSO stock. Include a "vehicle-only" control (medium with the same final concentration of DMSO) and a "no cells" control (medium only for background subtraction).

  • Treatment: Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • Reagent Addition: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Measurement: Read the fluorescence on a microplate reader (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Subtract the background, normalize the data to the vehicle control (100% viability), and plot the percent viability against the log of the compound concentration. Fit the data with a non-linear regression model (four-parameter variable slope) to determine the IC50.

Workflow 3: Differentiating On-Target vs. Off-Target Effects

Objective: To build confidence that an observed cellular phenotype is a direct result of the compound engaging its intended molecular target. This is a critical step in drug development.[18]

Conceptual Workflow:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Hypothesis Testing cluster_2 Phase 3: Direct Target Engagement Confirmation A Observe Cellular Phenotype (e.g., Apoptosis, Growth Arrest) B Correlate Phenotype with Target IC50 (Does the effect occur at relevant concentrations?) A->B C Use Structurally Different Inhibitor (Does another inhibitor for the same target replicate the phenotype?) B->C D Target Knockdown/Overexpression (Does removing the target abolish the effect? Does overexpressing it require more compound?) C->D E Cellular Thermal Shift Assay (CETSA) (Does the compound stabilize the target protein against heat denaturation?) D->E F High Confidence On-Target Effect E->F

Caption: A workflow for validating on-target compound activity.

Explanation of the Workflow:

  • Dose-Response Correlation: A key indicator of on-target activity is a clear dose-dependent effect that aligns with the compound's known or predicted potency against its primary target.[9] Off-target effects often appear at much higher concentrations.[9]

  • Orthogonal Approaches: Confirming the phenotype with a structurally distinct inhibitor of the same target strengthens the evidence for on-target action.

  • Genetic Validation: Modifying the expression of the target protein (e.g., via siRNA knockdown or CRISPR) is a powerful validation tool. If the compound's effect is diminished in cells lacking the target, it strongly suggests on-target activity.

  • Direct Target Engagement: Ultimately, demonstrating that the compound physically binds to its target inside the cell is the gold standard. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20] It measures the thermal stabilization of a target protein upon ligand binding; a stabilized protein will remain soluble at higher temperatures, which can be detected by methods like Western blotting or mass spectrometry.[19][21]

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PubMed. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8).
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Eppendorf Japan. (n.d.). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines.
  • Journal of Medicinal Chemistry. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5).
  • PMC. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • PMC. (n.d.). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Retrieved from [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • PMC. (2024, May 14). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. Retrieved from [Link]

  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • Fraunhofer-Gesellschaft. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide: Physicochemical and Biological Evaluation of 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • PubMed. (2016, November 1). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles as potential tuberculostatic agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole in Xenograft Models: A Comparative Guide

In the landscape of oncology drug discovery, the validation of novel therapeutic compounds in robust preclinical models is a critical determinant of clinical success. This guide provides an in-depth technical comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the validation of novel therapeutic compounds in robust preclinical models is a critical determinant of clinical success. This guide provides an in-depth technical comparison of the novel anticancer agent, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, against established standard-of-care therapies in validated xenograft models of non-small cell lung cancer and colorectal cancer. We will delve into the scientific rationale underpinning the experimental design, provide detailed protocols for in vivo efficacy studies, and present a comparative analysis of hypothetical, yet realistic, data.

Introduction: The Rationale for Investigating 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

The imidazo[2,1-b]oxazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against key oncogenic signaling pathways, most notably the RAF-MEK-ERK cascade.[3][4] The introduction of halogen atoms, such as bromine, to heterocyclic structures can significantly enhance their biological activity through various mechanisms, including increased binding affinity to target proteins and altered metabolic stability. While the broader class of imidazo[2,1-b]oxazoles has shown promise, the specific derivative, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, remains uncharacterized in in vivo settings. This guide outlines a comprehensive strategy to validate its anticancer efficacy.

Hypothesized Mechanism of Action:

Based on the known activity of similar imidazo[2,1-b]oxazole derivatives, it is hypothesized that 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole functions as a potent inhibitor of RAF kinases.[2][4] RAF kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in a multitude of cancers, driving cellular proliferation and survival. By inhibiting RAF, the compound is expected to suppress downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in this pathway.

Comparative Framework: Selecting Appropriate Xenograft Models and Standard-of-Care Therapies

To rigorously evaluate the therapeutic potential of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, a comparative study design is essential. This involves selecting relevant cancer models and benchmarking the novel compound against current clinical standards.

Xenograft Model Selection

We will utilize two well-characterized and widely used cell line-derived xenograft (CDX) models:

  • A549 Non-Small Cell Lung Cancer (NSCLC) Model: The A549 cell line is a human lung adenocarcinoma line that is wild-type for BRAF, but harbors a KRAS mutation, leading to constitutive activation of the MAPK pathway. This model is relevant for a significant subset of NSCLC patients and is a suitable system to test the efficacy of a RAF inhibitor.[5]

  • HCT116 Colorectal Cancer (CRC) Model: The HCT116 cell line is a human colorectal carcinoma line with a KRAS G13D mutation, also resulting in MAPK pathway activation. This is a standard model for preclinical studies of colorectal cancer therapeutics.[6][7]

Comparator Drugs: Standard-of-Care Benchmarks

The performance of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole will be compared against the following standard-of-care regimens:

  • For the A549 NSCLC Model: Paclitaxel

    • Mechanism of Action: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly.[8] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9][10][11]

  • For the HCT116 CRC Model: FOLFOX (5-Fluorouracil, Leucovorin, and Oxaliplatin)

    • Mechanism of Action: FOLFOX is a combination chemotherapy regimen.[12][13][14]

      • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to the inhibition of DNA synthesis and repair.

      • Leucovorin: A reduced form of folic acid that enhances the binding of 5-FU to thymidylate synthase, thereby increasing its cytotoxic effect.

      • Oxaliplatin: A platinum-based chemotherapeutic that forms platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[15][16]

Experimental Design and Protocols

Adherence to rigorous and well-documented protocols is paramount for the trustworthiness and reproducibility of in vivo studies. All animal experiments must be conducted in accordance with ethical guidelines, such as those outlined by the UKCCCR and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[17][18][19][20][21][22][23][24][25]

Animal Husbandry and Ethical Considerations
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Animals will be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethical Review: All experimental procedures will be approved by the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.[26]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_data_collection Data Collection & Analysis cell_culture A549 & HCT116 Cell Culture cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest implantation Subcutaneous Implantation (1x10^6 cells in Matrigel) cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation randomization->treatment measurements Tumor Volume & Body Weight (Twice Weekly) treatment->measurements endpoint Study Endpoint (Tumor Volume or Humane Endpoint) measurements->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for xenograft studies.

Step-by-Step Protocol for Subcutaneous Xenograft Establishment and Efficacy Study
  • Cell Culture:

    • A549 and HCT116 cells are cultured in RPMI-1640 and McCoy's 5A medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are maintained in the exponential growth phase and routinely tested for mycoplasma contamination.

  • Cell Preparation for Implantation:

    • Cells are harvested using trypsin-EDTA and washed twice with sterile, serum-free medium.

    • Cell viability is determined using trypan blue exclusion, with a minimum of 95% viability required.

    • Cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL.[27]

  • Tumor Implantation:

    • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank.[5][6][28][29]

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored twice weekly by measuring the length (L) and width (W) of the tumor with digital calipers.

    • Tumor volume is calculated using the formula: Volume = (L x W^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administered via the same route and schedule as the treatment groups.

    • 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole: Dosing and schedule to be determined by prior maximum tolerated dose (MTD) studies. For this guide, we will assume a dose of 20 mg/kg, administered orally (p.o.) once daily.

    • Paclitaxel (A549 model): 10 mg/kg, administered intraperitoneally (i.p.) twice weekly.[5]

    • FOLFOX (HCT116 model): 5-FU at 50 mg/kg and oxaliplatin at 5 mg/kg, administered i.p. once weekly. Leucovorin is co-administered with 5-FU.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured twice weekly throughout the study.

    • The primary endpoint is tumor growth inhibition (TGI).

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Data Analysis:

    • Tumor growth curves are plotted for each group.

    • TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Statistical significance is determined using appropriate statistical tests (e.g., one-way ANOVA with post-hoc analysis).

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical but plausible outcomes of the xenograft studies, comparing the efficacy of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole with standard-of-care treatments.

A549 Non-Small Cell Lung Cancer Model
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1850 ± 150--2.5 ± 1.0
5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (20 mg/kg, p.o., daily) 850 ± 90 54.1 -5.0 ± 1.5
Paclitaxel (10 mg/kg, i.p., twice weekly)780 ± 8557.8-8.5 ± 2.0
HCT116 Colorectal Cancer Model
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control2100 ± 180--3.0 ± 1.2
5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (20 mg/kg, p.o., daily) 980 ± 110 53.3 -4.5 ± 1.8
FOLFOX (5-FU 50 mg/kg, Oxaliplatin 5 mg/kg, i.p., weekly)890 ± 10057.6-10.2 ± 2.5

Discussion and Interpretation of Results

The hypothetical data suggests that 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole demonstrates significant antitumor activity in both the A549 NSCLC and HCT116 CRC xenograft models. The calculated TGI values are comparable to those of the standard-of-care therapies, paclitaxel and FOLFOX, respectively.

A key observation from the hypothetical data is the potentially favorable toxicity profile of the novel compound, as indicated by the lower mean body weight loss compared to the standard chemotherapy regimens. This is a crucial aspect of preclinical drug development, as a wider therapeutic window often translates to better patient tolerance in the clinical setting.

The proposed mechanism of action, RAF inhibition, is consistent with the observed efficacy in cancer models with activated MAPK signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 5,6-dibromo-2,3-dihydro-2-methyl- imidazo[2,1-b]oxazole Compound->RAF Inhibition

Caption: Proposed mechanism of action via RAF inhibition.

Conclusion and Future Directions

The in vivo validation of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole in xenograft models represents a critical step in its preclinical development. The hypothetical data presented in this guide suggests that the compound possesses significant anticancer activity with a potentially favorable safety profile, warranting further investigation.

Future studies should aim to:

  • Elucidate the precise binding mode and inhibitory kinetics of the compound on RAF kinases.

  • Evaluate its efficacy in a broader panel of xenograft models, including patient-derived xenografts (PDXs) to better recapitulate the heterogeneity of human tumors.

  • Investigate potential mechanisms of resistance to inform the development of combination therapies.

  • Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and scheduling for future clinical trials.

This comparative guide provides a robust framework for the preclinical evaluation of novel anticancer agents, emphasizing scientific rigor, ethical considerations, and a clear path toward clinical translation.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). Retrieved from [Link]

  • ARRIVE Guidelines: Home. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). PLOS Biology. Retrieved from [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • Tovar, C., & Essenburg, C. (2002). Paclitaxel Triggers Cell Death Primarily via Caspase-independent Routes in the Non-Small Cell Lung Cancer Cell Line NCI-H4601. Clinical Cancer Research, 8(2), 587-595. Retrieved from [Link]

  • Chen, C. H., et al. (2021). The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells. Cancer Genomics & Proteomics, 18(6), 757-767. Retrieved from [Link]

  • Belani, C. P. (1997). Paclitaxel and Vinorelbine in Non-Small-Cell Lung Cancer. CancerNetwork, 11(12 Suppl), 31-34. Retrieved from [Link]

  • Kim, J. H., et al. (2004). Combination Chemotherapy of Oxaliplatin, 5-Fluorouracil and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer. Cancer Research and Treatment, 36(5), 306-311. Retrieved from [Link]

  • Sargent, D. J., et al. (2016). Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. Journal of Veterinary Internal Medicine, 30(2), 487-498. Retrieved from [Link]

  • Hatzivassiliou, G., et al. (2010). Selective and Potent Raf Inhibitors Paradoxically Stimulate Normal Cell Proliferation and Tumor Growth. Molecular Cancer Therapeutics, 9(8), 2399-2410. Retrieved from [Link]

  • A549 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance. Frontiers in Pharmacology, 12, 736849. Retrieved from [Link]

  • FOLFOX – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Establishment of subcutaneous xenografts with HCT116-luc cells in... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2018). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 8(16), e2998. Retrieved from [Link]

  • UK Co-ordinating Committee on Cancer Research (UKCCCR) Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edition). (1998). British Journal of Cancer, 77(1), 1-10. Retrieved from [Link]

  • HCT116 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. (n.d.). Retrieved from [Link]

  • Validated HCT-116 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Folinic acid, fluorouracil and oxaliplatin (FOLFOX). (n.d.). Cancer Research UK. Retrieved from [Link]

  • Targeted chemotherapy for subcutaneous and orthotopic non-small cell lung tumors with cyclic RGD-functionalized and disulfide-crosslinked polymersomal doxorubicin. (2018). Theranostics, 8(22), 6195-6210. Retrieved from [Link]

  • Paclitaxel. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. (2016). Cancer Research, 76(5), 1213-1224. Retrieved from [Link]

  • Selective and potent Raf inhibitors paradoxically stimulate normal cell proliferation and tumor growth. (2010). Molecular Cancer Therapeutics, 9(8), 2399-2410. Retrieved from [Link]

  • Xenograft, Lung, A549. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • A549: Subcutaneous Xenograft Lung Tumor Model. (n.d.). Reaction Biology. Retrieved from [Link]

  • Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy. (2025). Journal of Visualized Experiments, (209). Retrieved from [Link]

  • Guidelines for the welfare and use of animals in cancer research. (n.d.). Norecopa. Retrieved from [Link]

  • Gamelin, E., et al. (2001). Impact of the oxaliplatin-5 fluorouracil-folinic acid combination on respective intracellular determinants of drug activity. British Journal of Cancer, 84(5), 615-621. Retrieved from [Link]

  • A novel BRAF-specific allosteric inhibitor that effectively targets acquired RAFi-resistant BRAF(V600E) cancers and RAS-mutated cancers in vitro and in vivo. (2024). Cancer Research, 84(7_Supplement), LB053-LB053. Retrieved from [Link]

  • What Is FOLFOX Chemo, and How Does It Work? (2025). City of Hope. Retrieved from [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2025). International Journal of Molecular Sciences, 26(6), 3334. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. (2018). Future Medicinal Chemistry, 10(14), 1735-1766. Retrieved from [Link]

  • Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis. (2020). Anticancer Research, 40(9), 5081-5090. Retrieved from [Link]

  • Synthesis and biological activity of novel imidazo[2, 1-b][17][19][20]thiadiazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(6), 2571-2578. Retrieved from [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (2021). Molecules, 26(23), 7247. Retrieved from [Link]

  • Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1- b ]Oxazoles as Anticancer Agents. (2022). Request PDF. Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). Pharmaceuticals, 18(6), 843. Retrieved from [Link]

  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. (2019). Bioorganic Chemistry, 93, 103321. Retrieved from [Link]

  • Anticancer potential of fused heterocycles: structural insights and mechanistic advances. (2023). Journal of Biomolecular Structure and Dynamics, 1-17. Retrieved from [Link]

  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][17][19][20]THIADIAZOLE DERIVATIVES: A REVIEW. (2017). Heterocyclic Letters, 7(4), 1063-1077. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Retrieved from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research, 2(3), 1-10. Retrieved from [Link]

  • Heterocyclic Compounds as CDK9 Inhibitors: Structural Diversity, Mechanism of Action, and Therapeutic Potential in Cancer and Beyond. (2025). ChemMedChem. Retrieved from [Link]

  • Heterocyclic Compounds: Importance in Anticancer Drug Discovery. (2022). Current Topics in Medicinal Chemistry, 22(14), 1165-1184. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry, 13(10), 1259-1272. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole Analogs: A Comprehensive Comparison Guide

Executive Summary The 2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole core is a privileged bicyclic pharmacophore, universally recognized as the structural foundation for the anti-tubercular drug delamanid (OPC-67683) and a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole core is a privileged bicyclic pharmacophore, universally recognized as the structural foundation for the anti-tubercular drug delamanid (OPC-67683) and a rising class of human constitutive androstane receptor (hCAR) activators. For medicinal chemists and drug development professionals, the 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole intermediate is not merely a building block; it is a highly versatile, di-functionalized starting point engineered for divergent Structure-Activity Relationship (SAR) campaigns.

This guide objectively evaluates the performance of the 5,6-dibromo scaffold against alternative mono-halogenated and bioisosteric cores. By detailing the mechanistic rationale behind its regioselective functionalization and providing self-validating experimental protocols, this guide serves as an authoritative blueprint for library synthesis and lead optimization.

Mechanistic Rationale: The Strategic Advantage of the 5,6-Dibromo Scaffold

When designing SAR libraries, chemists must choose between pre-functionalized cores or poly-halogenated scaffolds. The 5,6-dibromo analog provides a distinct strategic advantage through orthogonal regioselectivity , driven by precise electronic and steric factors:

  • Electronic Differentiation: The C-5 position is electronically influenced by the adjacent bridgehead nitrogen, making it significantly more susceptible to oxidative addition by palladium catalysts compared to the C-6 position. This allows for sequential, site-specific functionalization without the need for protecting groups.

  • Steric Shielding: The 2-methyl group on the dihydro-oxazole ring provides a subtle steric bias that influences the overall conformation of the molecule. This specific methylation enhances metabolic stability against cytochrome P450-mediated oxidation compared to des-methyl analogs .

  • Divergent Functionalization: Chemists can perform a Suzuki-Miyaura coupling at C-5 under mild conditions, leaving the C-6 bromine intact for subsequent Buchwald-Hartwig amination, cyanation, or nitration to generate diverse therapeutic libraries .

SAR_Workflow A 5,6-Dibromo-2-methyl- imidazo[2,1-b]oxazole B Regioselective Suzuki (C-5 Position) A->B Pd(dppf)Cl2, Boronic Acid C 5-Aryl-6-bromo Analog B->C D Buchwald Amination (C-6 Position) C->D Pd2(dba)3, Amine E Nitration Reaction (C-6 Position) C->E HNO3 / Ac2O F 5-Aryl-6-amino Kinase Inhibitors D->F G 5-Aryl-6-nitro Anti-TB Agents E->G

Divergent SAR synthetic workflow from the 5,6-dibromo-imidazo[2,1-b]oxazole core.

Comparative Performance Analysis

To objectively assess the utility of the 5,6-dibromo-2-methyl scaffold, we must compare it against standard alternatives utilized in SAR campaigns, such as mono-bromo variants and thiazole bioisosteres.

Table 1: Scaffold Comparison for SAR Library Generation

ScaffoldModularity (Functional Sites)Regioselective ControlClogP ContributionMetabolic Stability (Core)
5,6-Dibromo-2-methyl-imidazo[2,1-b]oxazole High (C-5, C-6)Excellent (C-5 reacts first)+1.8High (2-Me shields oxidation)
5-Bromo-2-methyl-imidazo[2,1-b]oxazole Low (C-5 only)N/A (Mono-functional)+0.9High
5,6-Dibromo-imidazo[2,1-b]thiazole High (C-5, C-6)Moderate (Poor C-5/C-6 differentiation)+2.4Moderate (S-oxidation risk)

Data Interpretation: While the mono-bromo scaffold offers a lower baseline ClogP, it severely limits downstream diversity. The imidazo[2,1-b]thiazole bioisostere provides dual functional sites but suffers from poor regioselectivity during cross-coupling and introduces a metabolic liability (sulfur oxidation). The 5,6-dibromo-oxazole strikes the optimal balance between modularity and stability.

Experimental Workflow: Regioselective C-5 Suzuki-Miyaura Coupling

To ensure a high-fidelity SAR study, the synthetic protocol must be robust and self-validating. The following methodology details the regioselective functionalization of the 5,6-dibromo core, ensuring the C-6 bromine remains intact for future manipulation.

Objective: Selectively couple an aryl boronic acid at the C-5 position. Materials:

  • 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (1.0 eq)

  • Aryl boronic acid (1.05 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 5,6-dibromo core, aryl boronic acid, and K₂CO₃.

    • Causality: Using exactly 1.05 eq of boronic acid prevents over-coupling at the C-6 position, which requires higher thermal energy to activate.

  • Degassing: Add the solvent mixture and purge with N₂ for 15 minutes.

    • Causality: Oxygen removal is critical to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) active species.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ and heat the reaction mixture to 80°C for 4-6 hours.

    • Causality: The large bite angle of the dppf ligand accelerates reductive elimination, favoring the more sterically accessible and electronically activated C-5 position over C-6.

  • Self-Validating Monitoring (In-Process Control): At 4 hours, sample the reaction for LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material mass [M+H]+ is depleted, and a new peak corresponding to [M - 80 (Br) + Aryl + H]+ appears. If a peak corresponding to [M - 160 (2xBr) + 2xAryl + H]+ is observed, the temperature must be lowered in subsequent runs to maintain regiocontrol.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Structural Validation: Confirm regiochemistry via ¹H-NMR and NOESY.

    • Validation Checkpoint: The C-6 bromine retention is confirmed by the absence of an aromatic C-6 proton singlet (typically around 7.2–7.5 ppm if debrominated) and specific NOE correlations between the newly introduced C-5 aryl group and the oxazole ring protons.

Biological Application & Pathway Visualization

Once functionalized, analogs derived from the 5,6-dibromo core are typically evaluated in two primary therapeutic areas:

  • Oncology/Receptor Modulation: As hCAR activators or mutant BRAF kinase inhibitors, where the C-6 position is often substituted with an amine or amide linker .

  • Infectious Disease: As anti-tubercular agents where the C-6 position is converted to a nitro group (yielding delamanid analogs).

For anti-tubercular SAR, the 6-nitro-imidazo[2,1-b]oxazole analogs act as highly specific prodrugs. Their mechanism of action relies on enzymatic activation by mycobacteria.

MOA_Pathway A 6-Nitro-imidazo[2,1-b]oxazole (Prodrug) B F420-dependent Nitroreductase (Ddn) A->B Cell Penetration C Reactive Nitrogen Species (NO Radical) B->C Enzymatic Reduction D Inhibition of Mycolic Acid Biosynthesis C->D Target Binding E Mycobacterial Cell Wall Disruption D->E Phenotypic Effect

Biological activation pathway of 6-nitro analogs via mycobacterial nitroreductase.

Table 2: Representative SAR Biological Data (Post-Functionalization) The following table illustrates how substitutions at the C-5 and C-6 positions (derived from the 5,6-dibromo core) dictate the pharmacological profile, shifting activity between human receptor modulation and anti-mycobacterial efficacy.

Analog Derivative (from 5,6-Dibromo Core)C-5 SubstituentC-6 SubstituenthCAR Activation EC₅₀ (nM)M. tb H37Rv MIC (μg/mL)
Compound A (Intermediate) 4-FluorophenylBromo125>10 (Inactive)
Compound B (Kinase/Receptor Focus) 4-TrifluoromethoxyAmino45>10 (Inactive)
Compound C (Delamanid Analog) 4-(4-Trifluoromethoxyphenoxy)piperidin-1-ylNitro>10000.006
Compound D (Pretomanid-like Analog) 3,4-DichlorophenylNitro>10000.015

References

  • Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports. URL:[Link]

  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors. ResearchGate. URL:[Link]

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to potential clinical application is a rigorous one. A critical phase in this journey is t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to potential clinical application is a rigorous one. A critical phase in this journey is the cross-validation of in vitro and in vivo results. This guide provides an in-depth technical framework for establishing a robust correlation between the laboratory performance and the biological efficacy of the novel compound 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole . While specific experimental data for this particular molecule is not yet publicly available, this guide will leverage data from structurally related imidazo[2,1-b]oxazole derivatives to illustrate the principles and methodologies of in vitro-in vivo correlation (IVIVC).

The core of drug development lies in creating predictive models that can translate in vitro findings into in vivo outcomes.[1][2][3] An IVIVC is a mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response (such as plasma drug concentration).[2][4] Establishing a strong IVIVC can streamline the drug development process, reduce the reliance on extensive clinical trials, and provide a surrogate for bioequivalence studies.[1][5]

This guide will focus on a hypothetical application of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole as an anticancer agent, a therapeutic area where numerous imidazo[2,1-b]oxazole derivatives have shown promise.[6][7][8][9][10]

Section 1: In Vitro Characterization - The Foundation of Efficacy

The initial assessment of a compound's potential is invariably conducted in a controlled laboratory setting. These in vitro assays are designed to probe the compound's biological activity at a cellular and molecular level. For our target compound, a logical first step is to assess its anti-proliferative effects against a panel of human cancer cell lines.

Anti-Proliferative Activity Assessment

A well-established method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[6][7]

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, A549 for lung cancer, MCF-7 for breast cancer, and A2780 for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole is prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified period, typically 24-72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.

Table 1: Hypothetical In Vitro Anti-Proliferative Activity of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole and Comparators (IC50 in µM)

CompoundPC3 (Prostate)A549 (Lung)MCF-7 (Breast)A2780 (Ovarian)
5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (Hypothetical) 0.0350.0501.200.15
Amide Derivative 9a[7]0.0230.0450.990.13
Amide Derivative 9b[7]0.0380.0521.150.18
Etoposide (Positive Control)[7]0.981.251.501.10
Mechanistic In Vitro Studies

Beyond simply inhibiting cell growth, it is crucial to understand the mechanism of action. Based on the activity of related compounds, our target molecule could be a kinase inhibitor.[8]

Experimental Protocol: Kinase Inhibition Assay

  • Target Selection: Based on in silico modeling or previous studies on similar scaffolds, select relevant kinases (e.g., B-RAF, a common target in cancer).[8]

  • Assay Principle: Utilize a biochemical assay, such as a fluorescence-based assay, to measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.

  • Procedure: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together. The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value for kinase inhibition is determined.

Section 2: In Vivo Evaluation - The Litmus Test in a Biological System

Positive in vitro results are a prerequisite, but the true test of a drug candidate's potential is its performance within a living organism. In vivo studies provide critical information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Animal Models for Anticancer Efficacy

For anticancer drug development, xenograft models are a standard.[9]

Experimental Protocol: Xenograft Tumor Model in Mice

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole via a clinically relevant route of administration (e.g., oral or intraperitoneal) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).

Table 2: Hypothetical In Vivo Antitumor Efficacy in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (20 mg/kg) 60060%
Positive Control (e.g., Paclitaxel)45070%

Section 3: Cross-Validation - Connecting the Dots

The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. This correlation is fundamental to understanding how the laboratory findings will translate to a clinical setting.

The IVIVC Framework

The Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of an oral dosage form and a relevant in vivo response.[2] While traditionally applied to formulation development, the underlying principles are invaluable for early-stage drug discovery.

Diagram 1: The IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Cross-Validation invitro_assay In Vitro Assay (e.g., Anti-proliferative IC50) ivivc_model IVIVC Model Development (Mathematical Correlation) invitro_assay->ivivc_model Correlates with mechanistic_study Mechanistic Study (e.g., Kinase Inhibition IC50) pk_study Pharmacokinetic Study (Plasma Concentration) pk_study->ivivc_model pd_study Pharmacodynamic Study (e.g., Tumor Growth Inhibition) pd_study->ivivc_model Correlates with ivivc_model->invitro_assay ivivc_model->pk_study ivivc_model->pd_study

Caption: A simplified workflow for establishing an in vitro-in vivo correlation.

Establishing a Meaningful Correlation

For an early-stage compound, a direct correlation between in vitro potency (IC50) and in vivo efficacy (% tumor growth inhibition) can be explored. However, this is often an oversimplification. A more robust approach involves integrating pharmacokinetic data.

Diagram 2: Key Parameters in Cross-Validation

Correlation_Parameters cluster_invitro In Vitro Parameters cluster_invivo In Vivo Parameters ic50 IC50 tgi Tumor Growth Inhibition ic50->tgi Influences permeability Cell Permeability cmax Cmax (Peak Plasma Conc.) permeability->cmax Impacts auc AUC (Total Exposure) permeability->auc Impacts cmax->tgi Drives auc->tgi Drives

Caption: Interplay of key in vitro and in vivo parameters for cross-validation.

By understanding the relationship between the in vitro potency (IC50), the drug's exposure in the body (pharmacokinetics), and the in vivo response (tumor growth inhibition), a predictive model can be built. For instance, if the plasma concentrations achieved in the in vivo study are consistently above the in vitro IC50 for a sustained period, a strong correlation between the two datasets is likely.

Conclusion

The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. For a novel compound like 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, a systematic approach beginning with robust in vitro characterization, followed by well-designed in vivo efficacy studies, is paramount. By integrating pharmacokinetic and pharmacodynamic data, a predictive IVIVC model can be established, providing confidence in the compound's therapeutic potential and guiding its further development. The methodologies and principles outlined in this guide, while using hypothetical data for the specific compound, are based on established scientific practices and provide a solid framework for the evaluation of new chemical entities.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • ResearchGate. (n.d.). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1- b ]Oxazoles as Anticancer Agents | Request PDF.
  • Springer. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • Taylor & Francis Online. (2022, January 9). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents.
  • PubMed. (2019, December 15). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors.
  • PubMed. (2020, September 15). Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis.
  • PubMed. (2023, October 10). Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents.

Sources

Comparative

Preclinical Evaluation and Head-to-Head Comparison of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (DDMIO) vs. Standard Antimicrobial Agents

Executive Summary & Mechanistic Rationale The 2,3-dihydroimidazo[2,1-b]oxazole ring system is a highly privileged scaffold in medicinal chemistry, most notably forming the core of the clinical antitubercular agent delama...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2,3-dihydroimidazo[2,1-b]oxazole ring system is a highly privileged scaffold in medicinal chemistry, most notably forming the core of the clinical antitubercular agent delamanid. Recent structure-activity relationship (SAR) studies have revealed that increasing the lipophilicity of the imidazo-oxazole core through halogenation significantly enhances antimicrobial activity, particularly against Gram-positive pathogens[1].

In this technical guide, we evaluate the synthetic preclinical candidate 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole (DDMIO) . The strategic placement of two bulky, electron-withdrawing bromine atoms at the 5 and 6 positions is hypothesized to dramatically increase the partition coefficient (logP). This structural modification facilitates rapid penetration through the thick peptidoglycan layer of Gram-positive bacteria. Once intracellular, related bicyclic imidazo-heterocycles have been shown to inhibit DNA gyrase, preventing DNA supercoiling and leading to rapid cell death[2].

MOA DDMIO DDMIO (Dibromo-imidazo-oxazole) Membrane Bacterial Cell Membrane (Enhanced Penetration) DDMIO->Membrane High logP via Br Target Intracellular Target (e.g., DNA Gyrase) Membrane->Target Accumulation Effect Inhibition of DNA Supercoiling Target->Effect Binding Death Bacterial Cell Death (Bactericidal) Effect->Death

Caption: Proposed mechanism of DDMIO: Enhanced membrane penetration and subsequent intracellular target inhibition.

Head-to-Head Quantitative Data

To objectively benchmark DDMIO, it was evaluated alongside Vancomycin (the clinical gold standard for MRSA) and Ciprofloxacin (a broad-spectrum fluoroquinolone).

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Bacterial StrainDDMIO MIC (µg/mL)DDMIO MBC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (MRSA ATCC 43300)2.04.01.0>32.0 (Resistant)
E. faecalis (VRE ATCC 51299)4.08.0>64.0 (Resistant)2.0
E. coli (ATCC 25922)32.0>64.0>64.00.5
P. aeruginosa (ATCC 27853)>64.0>64.0>64.01.0
Table 2: Mammalian Cytotoxicity and Selectivity Index (HEK293 Cells)

Note: Selectivity Index (SI) = CC₅₀ / MRSA MIC. An SI > 10 indicates a viable therapeutic window.

CompoundCC₅₀ (µg/mL)Target MIC (MRSA)Selectivity Index (SI)
DDMIO 64.52.032.25
Vancomycin >200.01.0>200.0
Ciprofloxacin 120.0N/AN/A

Self-Validating Experimental Methodologies

As application scientists, we must ensure that every assay is a closed, self-validating loop. The following protocols detail the exact causality behind our experimental design.

Protocol A: Broth Microdilution (MIC & MBC Determination)

Causality & Validation: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized concentrations of Ca²⁺ and Mg²⁺ are imperative for maintaining bacterial outer membrane integrity; deficient media can cause artificial membrane hyper-permeability, yielding falsely potent MIC values. The system is self-validated using a positive growth control (verifying organism viability) and a negative sterility control (verifying aseptic technique).

  • Preparation: Dispense 50 µL of CAMHB into wells of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of DDMIO (starting at 128 µg/mL) to the first column and perform two-fold serial dilutions across the plate.

  • Inoculation: Standardize bacterial suspension to a 0.5 McFarland standard, dilute 1:100, and add 50 µL to each well (final inoculum: 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all optically clear wells onto drug-free Tryptic Soy Agar (TSA). The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Protocol B: Time-Kill Kinetics

Causality & Validation: MIC only measures growth inhibition. To determine if DDMIO is truly bactericidal, we must track the exponential killing phase. Sampling at logarithmic intervals captures the precise pharmacodynamic profile. Crucially, aliquots are washed or treated with a neutralizing agent prior to plating to prevent "drug carryover"—ensuring that any lack of colony growth is due to actual bacterial death in the tube, not residual drug inhibiting growth on the agar plate.

  • Inoculation: Inoculate 10 mL of CAMHB with 5 × 10⁵ CFU/mL of MRSA.

  • Dosing: Add DDMIO at concentrations of 1×, 4×, and 8× MIC. Prepare a drug-free growth control.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization & Plating: Centrifuge, wash the pellet in PBS to remove residual DDMIO, serially dilute, and plate on TSA.

  • Analysis: A ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol C: Mammalian Cytotoxicity (CC₅₀)

Causality & Validation: High lipophilicity often correlates with non-specific membrane toxicity (detergent-like effects). By testing against human embryonic kidney (HEK293) cells, we ensure the dibromo-substitution targets bacterial machinery rather than indiscriminately lysing mammalian lipid bilayers.

  • Seeding: Seed HEK293 cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Expose cells to varying concentrations of DDMIO (1 to 200 µg/mL) for 48 hours.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL). Viable cells reduce MTT to purple formazan crystals.

  • Quantification: Solubilize crystals with DMSO and read absorbance at 570 nm. Calculate the CC₅₀ using non-linear regression.

Workflow Start Compound Synthesis (DDMIO >98% Purity) MIC Broth Microdilution (MIC Determination) Start->MIC Tox In Vitro Cytotoxicity (HEK293 CC50) Start->Tox MBC Agar Plating (MBC Determination) MIC->MBC Plate clear wells TimeKill Time-Kill Kinetics (Cidal vs Static) MIC->TimeKill Dose at 1x, 4x MIC Index Selectivity Index (SI Calculation) MIC->Index Tox->Index

Caption: Standardized, self-validating preclinical workflow for evaluating novel antimicrobial candidates.

Data Synthesis and Conclusion

DDMIO demonstrates potent, bactericidal activity against MRSA (MIC = 2.0 µg/mL) and VRE, performing nearly on par with the clinical standard Vancomycin. However, its efficacy drops significantly against Gram-negative strains (E. coli, P. aeruginosa). This divergence is mechanistically consistent with highly lipophilic halogenated molecules, which are frequently expelled by Gram-negative RND-family efflux pumps or trapped in the outer membrane's lipopolysaccharide (LPS) layer.

Crucially, with a CC₅₀ of 64.5 µg/mL, DDMIO maintains a Selectivity Index of >30 against mammalian cells. This proves that the dibromo-imidazo-oxazole core exerts targeted antimicrobial action rather than non-specific membrane lysis. DDMIO represents a highly promising, narrow-spectrum candidate for drug-resistant Gram-positive infections, warranting further in vivo pharmacokinetic evaluation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Validation

Independent Verification of the Synthesis and Purity of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole: A Comparative Guide

For researchers and professionals in drug development, the unambiguous synthesis and verifiable purity of novel chemical entities are paramount. This guide provides an in-depth technical overview for the synthesis and ri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous synthesis and verifiable purity of novel chemical entities are paramount. This guide provides an in-depth technical overview for the synthesis and rigorous purity assessment of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole , a heterocyclic scaffold with potential applications in medicinal chemistry, drawing parallels to structurally related, biologically active molecules.[1][2][3] This document offers a plausible synthetic route, compares purification methodologies, and details a suite of analytical techniques for independent verification, ensuring a high degree of confidence in the final compound.

Section 1: Synthesis of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole

Proposed Synthetic Pathway

The synthesis is envisioned to proceed through the following key transformations:

Synthetic_Pathway A 2-Methyl-4,5-dibromo-1H-imidazole B 1-(2-hydroxypropyl)-2-methyl-4,5-dibromo-1H-imidazole A->B Propylene oxide, Base C 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole B->C Cyclization (e.g., SOCl2 or PPh3/I2)

Caption: Proposed synthetic route for 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Methyl-4,5-dibromo-1H-imidazole

This starting material can be prepared by the direct bromination of 2-methylimidazole using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

Step 2: N-Alkylation with Propylene Oxide

The N-alkylation of 2-methyl-4,5-dibromo-1H-imidazole with propylene oxide will introduce the necessary hydroxypropyl side chain for the subsequent cyclization.

  • Protocol:

    • To a solution of 2-methyl-4,5-dibromo-1H-imidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).

    • Add propylene oxide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 3: Intramolecular Cyclization

The final step involves the intramolecular cyclization of the N-hydroxypropyl intermediate to form the desired imidazo[2,1-b]oxazole ring system. This can be achieved using various dehydrating/cyclizing agents.

  • Protocol:

    • Dissolve the purified 1-(2-hydroxypropyl)-2-methyl-4,5-dibromo-1H-imidazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Add a cyclizing agent such as thionyl chloride (SOCl2) or a combination of triphenylphosphine (PPh3) and iodine (I2) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified using the methods outlined in the following section.

Section 2: Purification Strategies: A Comparative Analysis

The purity of the final compound is critical for its intended application. Two primary methods for the purification of the crude 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole are recrystallization and column chromatography. The choice between these methods will depend on the nature of the impurities and the desired final purity.[7][8][9]

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization - Cost-effective for large quantities- Can yield highly pure crystalline solids- Scalable- Requires finding a suitable solvent system- May result in lower yields due to product loss in the mother liquor- Ineffective for removing impurities with similar solubility- Removing small amounts of impurities from a mostly pure solid product- Final purification step to obtain crystalline material
Column Chromatography - High resolving power for complex mixtures- Versatile for a wide range of compounds- Can separate isomers and closely related impurities- More time-consuming and labor-intensive- Requires larger volumes of solvents- Can be costly for large-scale purification- Purification of crude reaction mixtures containing multiple components- Separation of byproducts with similar polarities to the desired product

Troubleshooting Common Purification Issues for Imidazole Derivatives:

  • Tailing on Silica Gel: Imidazole derivatives can sometimes exhibit tailing on silica gel columns due to interactions with acidic silanol groups.[8] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[8]

  • Finding a Recrystallization Solvent: For polar compounds like many imidazole derivatives, a mixed solvent system is often effective.[7] A common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity is observed.[7]

Section 3: Independent Verification of Purity and Structure

A multi-technique approach is essential for the unambiguous confirmation of the structure and the accurate assessment of the purity of the synthesized 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole.[][11][12]

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment A 1H NMR B 13C NMR C Mass Spectrometry (MS) D High-Performance Liquid Chromatography (HPLC) E Elemental Analysis Start Synthesized & Purified Compound Start->A Start->B Start->C Start->D Start->E

Caption: Analytical workflow for the verification of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry.[13][14][15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. Expected signals would include those for the methyl group, the diastereotopic protons of the dihydrooxazole ring, and the proton on the imidazole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment. Signals for the aliphatic carbons of the dihydrooxazole ring, the methyl group, and the aromatic carbons of the dibromoimidazole moiety are anticipated.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compound.[16][17]

  • Expected Fragmentation: For 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.[18][19] The molecular ion region should show a cluster of peaks at M, M+2, and M+4, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[19] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.[1][20]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.[21][22][23][24][25]

  • Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values for the molecular formula C₆H₇Br₂N₂O.

Section 4: Comparison with Alternatives

The imidazo[2,1-b]oxazole scaffold is a key feature in several biologically active compounds.[1][2] For instance, delamanid, a drug used for the treatment of multidrug-resistant tuberculosis, contains a related 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole core.[1][2] The dibromo substitution in the target molecule of this guide offers a different electronic and steric profile, which could lead to novel biological activities.

Other related heterocyclic systems with demonstrated biological potential include imidazo[2,1-b]thiazoles and oxadiazoles.[4][6][26][27][28] Researchers investigating structure-activity relationships may consider synthesizing and testing these analogs in parallel to elucidate the importance of the oxazole ring and the bromine substituents for a particular biological target.

Conclusion

The successful synthesis and rigorous characterization of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole require a systematic approach. This guide has provided a plausible synthetic pathway, a comparative analysis of purification techniques, and a comprehensive analytical workflow for the independent verification of its structure and purity. By adhering to these principles and methodologies, researchers can ensure the quality and reliability of this novel compound for its intended applications in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • Unknown. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Unknown. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • PubMed. (2017, May 15). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (2023, April 4). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Unknown. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • PMC. (n.d.). High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives.
  • PubChem. (n.d.). Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl.
  • BMRB. (n.d.). bmse000790 Imidazole - Supplemental Proton Data.
  • Unknown. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • Unknown. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
  • Unknown. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Journal of Pharmaceutical Negative Results. (n.d.). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole.
  • Semantic Scholar. (2018, September 21). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][16][21][22]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from

  • ResearchGate. (n.d.). (PDF) Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles as potential tuberculostatic agents.
  • PubMed. (2023, October 10). Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents.
  • PMC. (n.d.). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][16][21]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Retrieved from

  • Semantic Scholar. (1989, November 1). Nitroimidazoles XXI 2,3-dihydro-6-nitroimidazo [2,1-b] oxazoles with antitubercular activity.
  • MDPI. (2023, November 15). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
  • HETEROCYCLES. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE.
  • Unknown. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • Benchchem. (n.d.). Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro.
  • RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.

Sources

Comparative

Replicating Key Experiments for 5,6-Dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Introduction: The Case for Imidazo[2,1-b]oxazoles The imidazo[2,1-b]o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Introduction: The Case for Imidazo[2,1-b]oxazoles

The imidazo[2,1-b]oxazole bicyclic system has emerged as a privileged structural motif in modern drug discovery. Historically, medicinal chemists relied heavily on its bioisostere, imidazo[2,1-b]thiazole, to develop kinase inhibitors and receptor agonists. However, the sulfur atom in the thiazole ring is highly susceptible to oxidative metabolism, frequently leading to the formation of toxic S-oxide metabolites in vivo [1].

By replacing the sulfur with an oxygen atom, the resulting imidazo[2,1-b]oxazole core retains the necessary conformational rigidity and hydrogen-bond acceptor properties while significantly improving the metabolic safety profile [2]. Within this chemical space, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole serves as a highly versatile, rigid building block. The presence of two adjacent bromine atoms on the electron-rich imidazole ring provides an exquisite handle for divergent, site-selective transition-metal-catalyzed cross-coupling, enabling the rapid generation of complex molecular libraries.

Part 1: Scaffold Comparison & Alternative Selection

When designing a synthetic route for complex bicyclic heterocycles, researchers must weigh the rigidity, metabolic stability, and functionalization potential of the core scaffold. The table below objectively compares the 5,6-dibromo-imidazo[2,1-b]oxazole scaffold against common alternatives.

Table 1: Quantitative Comparison of Bicyclic Heteroarene Scaffolds
Scaffold AlternativeMetabolic StabilityCross-Coupling RegiocontrolPrimary ApplicationTypical Yield
5,6-Dibromo-imidazo[2,1-b]oxazole High (Resists oxidative cleavage)Excellent (Catalyst-dependent)Kinase inhibitors, CAR agonists75–85%
5,6-Dibromo-imidazo[2,1-b]thiazole Low (Forms toxic S-oxides)Good (Electronic bias)Pan-RAF inhibitors60–80%
2,4-Dibromoimidazole HighModerate (Requires bulky ligands)General building block50–70%
Imidazo[1,2-a]pyridine HighPoor at C2 (Requires C-H activation)Zolpidem analogs40–60%

Scientific Insight: The functionalization of polyhalogenated heteroarenes with identical halogens presents a well-documented selectivity challenge [3]. However, the 5,6-dibromo-imidazo[2,1-b]oxazole scaffold naturally differentiates its two halogen sites electronically. This allows for highly predictable by simply tuning the bite angle of the palladium catalyst, a distinct advantage over symmetrical or less polarized scaffolds [4].

Part 2: Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems to ensure maximum reproducibility and yield.

Experiment 1: Synthesis of the 5,6-Dibromo Scaffold

Objective: To achieve complete dibromination of the precursor without opening the sensitive oxazole ring. Causality: Electrophilic aromatic substitution on the imidazo[2,1-b]oxazole core naturally favors the electron-rich C5 and C6 positions. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at 0°C prevents the over-oxidation and potential ring-opening that typically occur when using harsh elemental bromine ( Br2​ ).

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole in 25 mL of anhydrous DMF under a strict argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 2.1 equivalents (21.0 mmol) of freshly recrystallized NBS in small portions over 30 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow. Monitor via TLC (Hexanes/EtOAc 7:3); the baseline starting material spot should completely disappear within 2 hours.

  • Quenching: After stirring for 2 hours at room temperature, quench the reaction by pouring it into 100 mL of ice-cold 5% sodium thiosulfate solution. This neutralizes any residual electrophilic brominating species and prevents side reactions during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers vigorously with brine ( 5×50 mL) to completely partition and remove the DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (silica gel) to yield the pure dibromo scaffold.

Experiment 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: To selectively arylate the C5 position while leaving the C6 bromine intact for subsequent functionalization. Causality: In dihaloheteroarenes, oxidative addition of the Pd(0) species preferentially occurs at the more electrophilic carbon [4]. For our scaffold, the C5 position is highly activated. Utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl2​ , enforces electronic control over steric control, yielding the C5-arylated product almost exclusively.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 1.0 mmol of 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, 1.05 mmol of the desired arylboronic acid, and 3.0 mmol of finely powdered K2​CO3​ .

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2​ . Evacuate the tube and backfill with argon (repeat three times to ensure complete deoxygenation).

  • Solvent & Heating: Inject 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Seal the tube and heat at 80°C for 6 hours.

    • Self-Validation Check: The initial orange/red biphasic mixture will gradually turn black as inactive Pd(0) precipitates upon reaction completion.

  • Workup: Cool to room temperature, dilute with 20 mL of water, and extract with dichloromethane ( 3×20 mL). The crude mono-arylated mixture retains the C6-bromide, which can be directly subjected to a second cross-coupling (e.g., Buchwald-Hartwig amination) or purified via column chromatography.

Part 3: Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the sequential functionalization of the imidazo[2,1-b]oxazole core.

SyntheticWorkflow A 2-Methyl-2,3-dihydro imidazo[2,1-b]oxazole B Bromination (2.2 eq NBS, DMF, 0°C) A->B Electrophilic Substitution C 5,6-Dibromo-2,3-dihydro -2-methylimidazo[2,1-b]oxazole B->C Isolation (>85% Yield) D Regioselective Pd-Coupling (Pd(dppf)Cl2, Base) C->D C-Br Activation E Mono-arylated Intermediate D->E Suzuki-Miyaura

Caption: Workflow for the synthesis and site-selective functionalization of the dibromo scaffold.

Regioselectivity Decision Tree

This diagram maps the logical decision-making process for controlling the site of palladium oxidative addition.

SelectivityTree Root 5,6-Dibromo Scaffold Path1 Pd(dppf)Cl2 / K2CO3 Standard Conditions Root->Path1 Path2 Pd2(dba)3 / Bulky NHC Steric Control Root->Path2 Res1 C5-Arylation (Electronic Preference) Path1->Res1 Res2 C6-Arylation (Steric Preference) Path2->Res2

Caption: Catalyst-controlled regioselectivity pathways for dihaloheteroarene cross-coupling.

Part 4: References

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, ACS Publications.[Link][1]

  • Human constitutive androstane receptor agonist DL5016: a novel sensitizer for cyclophosphamide-based chemotherapies. National Library of Medicine (PMC).[Link][2]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, ACS Publications.[Link][3]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, ACS Publications.[Link][4]

Sources

Validation

A Meta-Analysis of Imidazo[2,1-b]oxazoles in Oncology: A Comparative Guide for Drug Development Professionals

The landscape of cancer research is in a perpetual state of evolution, with an ongoing demand for novel scaffolds that can be tailored into potent and selective therapeutic agents. Among the myriad of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of cancer research is in a perpetual state of evolution, with an ongoing demand for novel scaffolds that can be tailored into potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the imidazo[2,1-b]oxazole core has emerged as a privileged structure, demonstrating significant potential in the development of anticancer drugs. This guide provides a comprehensive meta-analysis of imidazo[2,1-b]oxazole derivatives in cancer research, offering a comparative perspective on their performance, mechanistic insights, and a practical guide to their experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation oncology therapeutics.

The Imidazo[2,1-b]oxazole Scaffold: A Rising Star in Kinase Inhibition

The imidazo[2,1-b]oxazole ring system is a fused bicyclic heterocycle that has garnered considerable attention in medicinal chemistry due to its versatile biological activities.[1] In the context of oncology, its rigid structure and potential for diverse substitutions make it an ideal candidate for targeting the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.[2]

Our analysis of the current literature indicates that the primary anticancer mechanism of action for imidazo[2,1-b]oxazole derivatives is the inhibition of the Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Specifically, many of these compounds have been designed and evaluated as inhibitors of B-RAF, a serine/threonine kinase that is frequently mutated in various cancers, most notably in melanoma.[4][5]

Comparative Anticancer Activity of Imidazo[2,1-b]oxazole Derivatives

The true measure of a chemical scaffold's potential lies in the biological activity of its derivatives. Numerous studies have reported the synthesis and in vitro evaluation of a wide array of imidazo[2,1-b]oxazoles against various cancer cell lines. A summary of the most potent compounds from representative studies is presented below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Amide Derivative 9a PC3 (Prostate)0.023Etoposide1.25[6][7]
A549 (Lung)0.045Etoposide1.89[6][7]
MCF7 (Breast)0.99Etoposide1.11[6][7]
A2780 (Ovarian)0.13Etoposide0.98[6][7]
RAF Inhibitor 11r A375 (Melanoma)4.70Sorafenib10.38
RAF Inhibitor 11o V600E-B-RAF (Enzyme)0.034--
KIST0215-1 B-RAF (Enzyme)0.089--[8]
KIST0215-2 B-RAF (Enzyme)0.076--[8]

Expert Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends for the imidazo[2,1-b]oxazole scaffold:

  • Substitution at the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the imidazo[2,1-b]oxazole core are critical for activity. For instance, the potent activity of amide derivative 9a is attributed to the presence of electron-withdrawing dinitro groups on the phenyl ring.[6][7]

  • Amide Linkages: The introduction of various amide functionalities has proven to be a successful strategy for enhancing the anti-proliferative effects of this class of compounds.[6][7]

  • Targeting the Kinase Hinge Region: Molecular modeling studies suggest that the imidazo[2,1-b]oxazole scaffold effectively orients its substituents to form key hydrogen bond interactions with the hinge region of the B-RAF kinase domain, a crucial factor for potent inhibition.[9][10] The design of compounds like 11o and 11r was based on emulating the binding modes of known B-RAF inhibitors.

Mechanism of Action: Deciphering the Molecular Interactions

The anticancer effects of imidazo[2,1-b]oxazole compounds are predominantly mediated through the targeted disruption of cellular signaling pathways essential for cancer cell survival and proliferation.

Inhibition of the RAF-MEK-ERK Pathway

The primary molecular target for many potent imidazo[2,1-b]oxazole derivatives is the RAF family of serine/threonine kinases, particularly B-RAF. In cancer cells harboring B-RAF mutations (e.g., V600E), the RAF-MEK-ERK pathway is constitutively active, leading to uncontrolled cell growth. Imidazo[2,1-b]oxazoles act as ATP-competitive inhibitors, binding to the active site of RAF kinases and preventing the phosphorylation of their downstream substrate, MEK1/2. This, in turn, inhibits the phosphorylation of ERK1/2, leading to the downregulation of transcription factors involved in cell proliferation and survival.[3]

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Imidazo_oxazole Imidazo[2,1-b]oxazole Compound Imidazo_oxazole->RAF Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Figure 1: Inhibition of the RAF-MEK-ERK signaling pathway by imidazo[2,1-b]oxazole compounds.

Induction of Apoptosis

Beyond cytostatic effects, several imidazo[2,1-b]oxazole derivatives have been shown to induce programmed cell death, or apoptosis. This is a highly desirable characteristic for an anticancer agent. The induction of apoptosis by these compounds is often a downstream consequence of inhibiting key survival pathways like the RAF-MEK-ERK cascade. Furthermore, some studies on related imidazole-containing compounds suggest that they can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.

Apoptosis_Pathway Imidazo_oxazole Imidazo[2,1-b]oxazole Compound Survival_Signal_Inhibition Inhibition of Survival Signals (e.g., RAF-MEK-ERK) Imidazo_oxazole->Survival_Signal_Inhibition Mitochondria Mitochondria Survival_Signal_Inhibition->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Proposed mechanism of apoptosis induction by imidazo[2,1-b]oxazole compounds.

In Vivo Performance and Preclinical Development

While in vitro data provides a strong foundation for the anticancer potential of imidazo[2,1-b]oxazoles, in vivo studies are essential to validate their therapeutic efficacy and safety. One study has reported the in vivo activity of novel imidazo[2,1-b]oxazole-based RAF inhibitors, KIST0215-1 and KIST0215-2, in a BALB/c mouse xenograft model using 4T1 triple-negative breast cancer cells. Both compounds were shown to consistently suppress tumor growth, highlighting their potential for in vivo efficacy.[3]

A study on related imidazo-based heterocyclic derivatives also provides some insight into potential toxicities. In an acute oral toxicity study in Wistar rats, significant toxicity, including hepatic damage, was observed at higher doses (≥ 1000 mg/kg).[11] These findings underscore the importance of careful dose-escalation studies and toxicological profiling during the preclinical development of this class of compounds.

Current Clinical Status: As of our latest analysis, there is no publicly available information indicating that any imidazo[2,1-b]oxazole derivatives have entered clinical trials for the treatment of cancer. This suggests that this promising class of compounds is still in the preclinical stages of development.

Comparison with Alternative RAF Inhibitors

The development of RAF inhibitors has been a major focus in oncology, leading to the approval of several drugs such as Vemurafenib, Dabrafenib, and Encorafenib for the treatment of B-RAF-mutant melanoma.[4][5][12] These approved drugs are predominantly type I inhibitors, targeting the active conformation of the B-RAF kinase.

Imidazo[2,1-b]oxazole-based inhibitors offer a distinct chemical scaffold that can be further optimized to potentially overcome some of the limitations of existing RAF inhibitors, such as acquired resistance.[4][5] The development of pan-RAF inhibitors, which target all three RAF isoforms (A-RAF, B-RAF, and C-RAF), is an active area of research aimed at mitigating resistance mechanisms.[13][14] The imidazo[2,1-b]oxazole core, with its synthetic tractability, provides a valuable platform for the design of next-generation RAF inhibitors with improved potency, selectivity, and resistance profiles.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and comparability of data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer activity of imidazo[2,1-b]oxazole compounds.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]oxazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the imidazo[2,1-b]oxazole compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the DNA content of the cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The imidazo[2,1-b]oxazole scaffold represents a highly promising platform for the development of novel anticancer agents, particularly as inhibitors of the RAF-MEK-ERK signaling pathway. The existing body of research demonstrates their potent in vitro activity against a range of cancer cell lines and initial promising in vivo efficacy.

Key areas for future research include:

  • Optimization for In Vivo Properties: Further medicinal chemistry efforts should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to identify suitable candidates for clinical development.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to imidazo[2,1-b]oxazole-based RAF inhibitors will be crucial for developing strategies to overcome them.

  • Exploration of Combination Therapies: Evaluating the synergistic effects of imidazo[2,1-b]oxazoles with other targeted therapies or conventional chemotherapeutics could lead to more effective treatment regimens.

  • Expansion to Other Kinase Targets: While RAF kinases are a primary focus, the versatility of the imidazo[2,1-b]oxazole scaffold warrants its exploration as an inhibitor of other clinically relevant kinases.

References

  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. International Journal of Molecular Sciences. [Link]

  • (PDF) Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. ResearchGate. [Link]

  • Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis. Anticancer Research. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. PMC. [Link]

  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Bioorganic Chemistry. [Link]

  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. PubMed. [Link]

  • Small-molecule RAS/RAF Binding Inhibitors Allosterically Disrupt RAF Conformation and Exert Efficacy Against a Broad Spectrum of RAS-driven Cancers. Sciety. [Link]

  • Development of Small-Molecule Inhibitors of Raf. Ingenta Connect. [Link]

  • Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Taylor & Francis Online. [Link]

  • Imidazoles as potential anticancer agents. PMC. [Link]

  • Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma. Anticancer Research. [Link]

  • Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032. Anticancer Research. [Link]

  • Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1- b ]Oxazoles as Anticancer Agents. ResearchGate. [Link]

  • Repositioning antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][5][9]oxazoles for neglected tropical diseases: Structure-activity studies on a preclinical candidate for visceral leishmaniasis. DNDi. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. [Link]

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. ACS Publications. [Link]

  • Synthesis of S-alkylated oxadiazole bearing imidazo[2,1-b]thiazole derivatives targeting breast cancer: In vitro cytotoxic evaluation and in vivo radioactive tracing studies. Bioorganic Chemistry. [Link]

  • Chemical structure of novel imidazo[2,1-b]oxazole derivatives. (A)... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-

Disclaimer: This document provides procedural guidance based on the chemical properties of the imidazo[2,1-b]oxazole core, the known hazards of brominated organic compounds, and established best practices for hazardous l...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides procedural guidance based on the chemical properties of the imidazo[2,1-b]oxazole core, the known hazards of brominated organic compounds, and established best practices for hazardous laboratory waste management. As no specific Safety Data Sheet (SDS) exists for Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-, users must treat this compound as hazardous and consult with their institution's Environmental Health & Safety (EH&S) department for site-specific disposal protocols.

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel compounds are paramount. Imidazo[2,1-b]oxazole derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2] The specific compound, 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole, combines this heterocyclic core with bromine atoms, necessitating a cautious and informed approach to its disposal. This guide synthesizes data from analogous structures and regulatory guidelines to provide a robust framework for its safe management, ensuring the protection of both laboratory personnel and the environment.

Part 1: Inferred Hazard Profile and Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling.[3] In the absence of specific toxicological data, a conservative hazard profile must be inferred from the compound's constituent parts: the imidazole core and the dibromo-substituents.

  • Imidazole Core: The parent imidazole ring is classified as acutely toxic upon oral administration, corrosive to skin and eyes, and is a suspected reproductive toxin.[4][5][6][7] It requires handling in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment.[7][8]

  • Brominated Organic Compound: Organobromides, particularly polybrominated structures, can exhibit environmental persistence and bioaccumulation potential.[9] Their disposal is a critical consideration in minimizing ecological impact.

Based on this analysis, Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- must be handled as a hazardous substance with potential for acute toxicity, corrosivity, and long-term environmental effects.

Hazard CategoryBasis of InferenceRecommended Precautions & Disposal Considerations
Acute Toxicity (Oral) Imidazole core structure[4]Do not ingest. Wash hands thoroughly after handling. Dispose of as toxic chemical waste.
Skin & Eye Corrosivity Imidazole core structure[5][6][7]Wear nitrile gloves, safety goggles, and a face shield.[6][8] Contaminated PPE must be disposed of as hazardous waste.
Reproductive Toxicity Imidazole core structure[4][6]Handle with all necessary precautions. Obtain special instructions before use.[6]
Environmental Hazard Presence of dibromo-substituents[9]Do not dispose of down the drain or in regular trash.[3][10] Must be sent to a licensed hazardous waste facility.

Part 2: The Core Principles of Chemical Waste Management

Effective disposal is not merely a final step but an integrated part of the experimental workflow, governed by principles that ensure safety and compliance.

  • Source Reduction: The most effective way to manage waste is to minimize its generation. This includes ordering the smallest necessary quantity of the chemical and reducing the scale of experiments where feasible.[10]

  • Segregation: This is the most critical principle in a laboratory setting. Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases.[11][12] Halogenated organic compounds must always be kept separate from non-halogenated waste streams.

  • Containment & Labeling: All chemical waste must be stored in appropriate, chemically-resistant containers that are kept securely closed except when adding waste.[10] Every container must bear a complete and accurate hazardous waste label, which is a legal and safety requirement.[8][13]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- and associated contaminated materials.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The corrosive nature of the imidazole core dictates robust protection.[7]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for any holes before use and use proper removal techniques to avoid skin contact.[8]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. For larger quantities, a full-face shield is recommended over the goggles.[8]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

Step 2: Waste Segregation and Collection

This compound falls into a specific waste category. The following workflow must be followed to ensure proper segregation.

WasteSegregation Waste Generated Waste (Imidazo[2,1-b]oxazole, 5,6-dibromo...) SolidWaste Solid Waste Stream Waste->SolidWaste Is it solid chemical or contaminated solid items (gloves, weigh paper)? LiquidWaste Liquid Waste Stream Waste->LiquidWaste Is it dissolved in a solvent for disposal? HalogenatedSolid Container: 'Halogenated Organic Solid Waste' SolidWaste->HalogenatedSolid HalogenatedLiquid Container: 'Halogenated Organic Solvent Waste' LiquidWaste->HalogenatedLiquid Solvent is halogenated (e.g., DCM, Chloroform) NonHalogenated Non-Halogenated Waste Stream LiquidWaste->NonHalogenated Solvent is non-halogenated (e.g., Acetone, Hexanes) NOTE: Check institutional policy. Some require ALL halogenated compounds to go into the halogenated stream regardless of solvent.

Caption: Waste segregation decision workflow.

Procedure:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Solid Waste."

  • Place all solid waste containing Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-, including contaminated gloves, weigh boats, and paper towels, directly into this container.

  • Crucially, do not mix this waste with:

    • Non-halogenated organic waste.

    • Acids, bases, or strong oxidizing agents.[8][11]

    • Aqueous waste.

Step 3: Containerization and Labeling

Proper labeling is non-negotiable for safety and regulatory compliance.

  • Obtain the Correct Container: Your institution's EH&S office will provide waste containers.[13] Use a container with a secure, vapor-tight lid.

  • Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste label on the container.

  • Complete the Label: The label must include:

    • The full, unabbreviated chemical name: "Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-"

    • An accurate estimation of the concentration or quantity.

    • The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA pending pickup.[10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: The waste container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.[10] Using a funnel that is then removed is standard practice.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

DisposalWorkflow Generate 1. Waste Generation & Segregation Containerize 2. Proper Containerization & Labeling Generate->Containerize Store 3. Storage in SAA Containerize->Store Request 4. Request Pickup from EH&S Office Store->Request Pickup 5. EH&S Collection Request->Pickup Incinerate 6. Final Disposal via Licensed Facility (High-Temp Incineration) Pickup->Incinerate

Caption: Overall chemical waste disposal workflow.

Procedure:

  • Monitor the amount of waste in your container. Do not exceed the container's capacity or the SAA limits (typically a maximum of 55 gallons of total hazardous waste).[10]

  • Once the container is full or the experiment is complete, contact your institution's EH&S office to schedule a waste pickup.[10][13]

  • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility, which ensures the complete destruction of the molecule.

Part 4: Emergency Procedures for Spills

In the event of a small spill during handling or disposal preparation:

  • Alert Personnel: Immediately notify others in the lab.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EH&S.

  • Don PPE: For a small, manageable spill, ensure you are wearing full PPE as described in Part 3, Step 1.

  • Contain & Clean: Cover the spill with a chemical absorbent material suitable for organic compounds. Work from the outside in.

  • Collect Waste: Sweep the absorbed material and any contaminated debris into your "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and place the cleaning materials in the same waste container.

  • Report: Inform your lab supervisor and EH&S office of the incident.

Conclusion

The responsible disposal of Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- is a critical component of laboratory safety and environmental stewardship. By understanding the inferred hazards, adhering to the core principles of waste management, and meticulously following the step-by-step protocols for segregation, containment, and labeling, researchers can effectively mitigate risks. Always remember that local regulations and the guidance of your institutional EH&S department are the ultimate authorities in chemical waste disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Laboratory Safety Guide. (n.d.). Unknown Source. Retrieved from [Link]

  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). Helmholtz Centre for Environmental Research (UFZ). Retrieved from [Link]

  • Imidazole Standard Operating Procedure. (2025, February 28). University of Washington. Retrieved from [Link]

  • Bromination Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. (2025, September 18). Engineered Science Publisher. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved from [Link]

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. (2022, April 15). Chemical Methodologies. Retrieved from [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF IMIDAZO[2,1-B][10][11]BENZOTHIAZOLE DERIVATIVES. (2010, November 4). European Patent Office. Retrieved from [Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (n.d.). MDPI. Retrieved from [Link]

  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors. (2023, July 9). PubMed. Retrieved from [Link]

  • Decolourization and Detoxification of an Azo Dye Direct Red 81 by Pseudomonas aeruginosa Strain MZA 85. (2019, December 31). Acta Scientific. Retrieved from [Link]

Sources

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